Methyl Imidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRMEAGEVCFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568168 | |
| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-07-3 | |
| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl Imidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of methyl imidazo[1,2-a]pyridine-8-carboxylate. This heterocyclic compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its potential interactions with key cellular signaling pathways. The information is presented to support further research and development efforts in the fields of medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a small molecule with the molecular formula C₉H₈N₂O₂. While experimentally determined physical properties are not widely published, predicted values and data from closely related analogs provide valuable insights into its chemical nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem |
| Predicted XLogP3 | 1.6 | PubChem |
| Monoisotopic Mass | 176.058577502 Da | PubChem |
| SMILES | COC(=O)c1cncn2c1cccc2 | PubChem |
| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-5-11(7)8-6-10-5/h2-6,8H,1H3 | PubChem |
| InChIKey | UJLRMEAGEVCFNJ-UHFFFAOYSA-N | PubChem |
Note: The XLogP3 value suggests that the compound has moderate lipophilicity, which is often a desirable characteristic for drug candidates.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, beginning with the esterification of 2-aminonicotinic acid followed by a cyclization reaction to form the fused imidazo[1,2-a]pyridine ring system.
Synthesis of Methyl 2-aminonicotinate (Starting Material)
A common and efficient method for the synthesis of the key intermediate, methyl 2-aminonicotinate, involves the esterification of 2-aminonicotinic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 2-aminonicotinic acid (1 equivalent) in anhydrous methanol.
-
Acid Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add an acid catalyst, such as sulfuric acid or thionyl chloride, dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
.
Cyclization to this compound
The formation of the imidazo[1,2-a]pyridine ring is typically achieved by the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this case, methyl 2-aminonicotinate is reacted with a suitable two-carbon building block, such as chloroacetaldehyde or a bromoacetyl derivative, followed by cyclization.
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 2-aminonicotinate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Cyclizing Agent: Add an α-halocarbonyl reagent like chloroacetaldehyde (in the form of its aqueous solution or a synthetic equivalent) or ethyl bromopyruvate to the solution.
-
Heating and Cyclization: Heat the reaction mixture to reflux. The reaction involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.
-
Monitoring: Track the progress of the reaction using TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final product, this compound.
digraph "Synthesis_of_Methyl_Imidazo[1,2-a]pyridine-8-carboxylate" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
"2-Aminonicotinic_Acid" [label="2-Aminonicotinic Acid"];
"Methyl_2-aminonicotinate" [label="Methyl 2-aminonicotinate"];
"alpha_Halocarbonyl" [label="α-Halocarbonyl\n(e.g., Chloroacetaldehyde)"];
"Final_Product" [label="this compound", fillcolor="#FBBC05"];
"2-Aminonicotinic_Acid" -> "Methyl_2-aminonicotinate" [label=" Esterification\n(MeOH, H+)"];
"Methyl_2-aminonicotinate" -> "Final_Product" [label=" Cyclization"];
"alpha_Halocarbonyl" -> "Final_Product";
}
Caption: Potential modulation of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound represents a molecule of significant interest within the broader class of imidazo[1,2-a]pyridine derivatives. While specific experimental data for this particular ester is limited, the established synthetic routes for the core scaffold and related analogs provide a solid foundation for its preparation and further investigation. The known biological activities of the imidazo[1,2-a]pyridine pharmacophore, particularly as an inhibitor of key cancer-related signaling pathways, underscore the potential of this compound as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, biological activity, and therapeutic potential.
A Technical Guide to the Structural Elucidation of Methyl Imidazo[1,2-a]pyridine-8-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a definitive crystal structure for methyl imidazo[1,2-a]pyridine-8-carboxylate has not been publicly reported. This guide will provide a detailed overview of the structural analysis of a closely related analogue, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, to serve as a representative example of the imidazo[1,2-a]pyridine scaffold. The experimental protocols described herein are generalized from established methods for the synthesis and crystallographic analysis of this class of compounds.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and synthetic tractability make it an attractive framework for the development of novel drugs targeting a wide range of biological targets. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of crystalline solids, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.[1][2][3]
This technical guide presents the crystallographic data for a representative imidazo[1,2-a]pyridine derivative and outlines the experimental procedures for the synthesis and structural determination of such compounds.
Representative Crystal Structure Analysis: (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
The following tables summarize the key crystallographic data and geometric parameters for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, providing a basis for understanding the structural features of the imidazo[1,2-a]pyridine core.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₉H₁₀N₂O |
| Formula weight | 162.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.934(2) Å, α = 90° |
| b = 10.583(3) Å, β = 98.93(3)° | |
| c = 9.052(2) Å, γ = 90° | |
| Volume | 845.5(4) ų |
| Z | 4 |
| Density (calculated) | 1.274 Mg/m³ |
| Absorption coefficient | 0.086 mm⁻¹ |
| F(000) | 344 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 3.33 to 26.37° |
| Index ranges | -11≤h≤11, -13≤k≤13, -11≤l≤11 |
| Reflections collected | 8432 |
| Independent reflections | 1724 [R(int) = 0.034] |
| Completeness to theta = 26.37° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 1724 / 0 / 110 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.11 |
| R indices (all data) | R1 = 0.057, wR2 = 0.12 |
| Largest diff. peak and hole | 0.21 and -0.23 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N(1)-C(8a) | 1.381(2) |
| N(1)-C(2) | 1.385(2) |
| N(4)-C(5) | 1.372(2) |
| N(4)-C(8a) | 1.320(2) |
| C(2)-C(3) | 1.365(2) |
| C(5)-C(6) | 1.380(3) |
| C(6)-C(7) | 1.381(3) |
| C(7)-C(8) | 1.375(2) |
| C(8)-C(8a) | 1.412(2) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C(8a)-N(1)-C(2) | 106.8(1) |
| C(5)-N(4)-C(8a) | 120.1(1) |
| N(1)-C(2)-C(3) | 110.5(1) |
| C(2)-C(3)-N(1) | 106.3(1) |
| N(4)-C(5)-C(6) | 118.9(2) |
| C(7)-C(8)-C(8a) | 119.5(2) |
| N(4)-C(8a)-N(1) | 116.3(1) |
| N(4)-C(8a)-C(8) | 121.2(2) |
| N(1)-C(8a)-C(8) | 122.5(2) |
Experimental Protocols
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[4]
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted α-bromoketone or α-bromoester (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetonitrile, DMF)
-
Base (optional, e.g., NaHCO₃, K₂CO₃)
Procedure:
-
Dissolve the 2-aminopyridine derivative in the chosen solvent in a round-bottom flask.
-
Add the α-halocarbonyl compound to the solution. If a base is used, it is added at this stage.
-
The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine derivative.
Numerous alternative synthetic routes have been developed, including copper-catalyzed and metal-free approaches, offering a range of options depending on the desired substitution pattern and functional group tolerance.[5][6][7][8]
The determination of a molecular structure by single-crystal X-ray diffraction is a systematic process involving crystal growth, data collection, and structure solution and refinement.[1][2][9]
1. Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Slow evaporation of a saturated solution of the purified compound is a common technique. Suitable solvents or solvent mixtures must be empirically determined (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).
-
Other methods include slow cooling of a saturated solution, vapor diffusion, and solvent layering.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[1]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of orientations.[1]
-
At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares procedures, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
The quality of the final structure is assessed by figures of merit such as the R-factor (R1) and the goodness-of-fit (GooF).
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the synthesis and structural elucidation of imidazo[1,2-a]pyridine derivatives and a conceptual signaling pathway where such a molecule might act as an inhibitor.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eas.org [eas.org]
Technical Guide: Spectroscopic Analysis of Methyl Imidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound, methyl imidazo[1,2-a]pyridine-8-carboxylate. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, serving as a core structure in numerous pharmaceutical agents.[1] A thorough understanding of its spectroscopic properties is crucial for synthesis verification, quality control, and further drug development endeavors.
Data Presentation
The following sections summarize the key quantitative data from NMR and mass spectrometry analyses.
Table 1: Estimated ¹H NMR Data for this compound
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | s | - |
| H-3 | 7.6 - 7.8 | s | - |
| H-5 | 8.0 - 8.2 | dd | ~ 6.9, 1.0 |
| H-6 | 6.8 - 7.0 | t | ~ 6.9 |
| H-7 | 7.7 - 7.9 | dd | ~ 6.9, 1.0 |
| -OCH₃ | 3.9 - 4.1 | s | - |
Table 2: Estimated ¹³C NMR Data for this compound
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C-2 | 115 - 117 |
| C-3 | 112 - 114 |
| C-5 | 125 - 127 |
| C-6 | 112 - 114 |
| C-7 | 128 - 130 |
| C-8 | 135 - 137 |
| C-8a | 140 - 142 |
| -C=O | 163 - 165 |
| -OCH₃ | 52 - 54 |
The mass spectrometry data provides confirmation of the molecular weight and elemental composition of the target compound. The monoisotopic mass of this compound (C₉H₈N₂O₂) is 176.0586 g/mol .[2]
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data [2]
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₉H₉N₂O₂]⁺ | 177.0659 |
| [M+Na]⁺ | [C₉H₈N₂O₂Na]⁺ | 199.0478 |
| [M+K]⁺ | [C₉H₈N₂O₂K]⁺ | 215.0217 |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard experimental methodologies.
A common synthetic route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] For the synthesis of the title compound, 2-aminonicotinic acid can be reacted with chloroacetaldehyde to form imidazo[1,2-a]pyridine-8-carboxylic acid. Subsequent esterification, for example, by reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a coupling agent like HATU, would yield this compound.[1]
-
Instrumentation : NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[4]
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
-
Data Acquisition :
-
¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[4]
-
¹³C NMR : Spectra are typically acquired with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals.[4]
-
-
Instrumentation : High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.[3]
-
Ionization Source : Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically in positive ion mode to observe [M+H]⁺ adducts.[2]
-
Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
Visualizations
The following diagrams illustrate the chemical structure and a general analytical workflow.
Caption: Structure of this compound
Caption: General Analytical Workflow for Compound Characterization
References
The Imidazo[1,2-a]Pyridine Core: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, underpinning a wide array of therapeutic agents. Its unique electronic properties and rigid conformational framework have made it a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazo[1,2-a]pyridine compounds, with a focus on their applications in drug development.
Discovery and Early History
The journey of imidazo[1,2-a]pyridines began with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin) in the early 20th century. While not a direct synthesis of the fused system, his discovery of the Chichibabin reaction in 1914, which enabled the amination of pyridines, laid the foundational chemistry for accessing the key precursor, 2-aminopyridine.[1][2] The first definitive synthesis of the imidazo[1,2-a]pyridine core is widely attributed to the work of Tschitschibabin and his contemporaries, who explored the condensation of 2-aminopyridines with α-halocarbonyl compounds.[3] This classical approach, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine followed by an intramolecular cyclization.
For decades, research into imidazo[1,2-a]pyridines progressed steadily, with a primary focus on exploring their fundamental chemical properties and developing new synthetic methodologies. It wasn't until the latter half of the 20th century that the significant therapeutic potential of this scaffold began to be realized, leading to the development of clinically important drugs such as the hypnotic agent zolpidem and the anxiolytic alpidem.[4]
Evolution of Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly from the classical Tschitschibabin reaction. Modern synthetic chemistry has provided a plethora of efficient and versatile methods, including multicomponent reactions, metal-catalyzed cross-couplings, and eco-friendly approaches.[5][6][7]
Classical Condensation Reactions
The condensation of 2-aminopyridines with α-halocarbonyl compounds remains a fundamental and widely used method for the synthesis of imidazo[1,2-a]pyridines.[3] Variations of this approach continue to be developed, including catalyst-free versions and the use of eco-friendly reaction media.[3]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the rapid generation of molecular diversity. The Groebke-Blackburn-Bienaymé reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example and provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.[8]
Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazo[1,2-a]pyridines are no exception. Copper-catalyzed reactions, in particular, have been extensively explored for the construction of this scaffold.[9] These methods often involve the aerobic oxidative cyclization of 2-aminopyridines with various coupling partners, including ketones, alkynes, and nitroolefins.[9]
Therapeutic Applications and Key Compounds
The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs and numerous clinical candidates, highlighting its therapeutic importance.[3][10] The biological activity of these compounds is highly dependent on the substitution pattern around the core.
GABAA Receptor Modulators
Some of the most well-known imidazo[1,2-a]pyridine-based drugs are modulators of the γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
-
Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.[11]
-
Alpidem: An anxiolytic agent.[4]
Anticancer Agents
In recent years, the imidazo[1,2-a]pyridine scaffold has gained significant attention as a promising framework for the development of novel anticancer agents.[12] These compounds have been shown to target various signaling pathways that are dysregulated in cancer.
Many imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often implicated in cancer.
-
PI3K/Akt/mTOR Pathway Inhibitors: Several imidazo[1,2-a]pyridine-based compounds have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival.[12][13]
-
c-Met Inhibitors: The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a key role in tumorigenesis and metastasis. Imidazo[1,2-a]pyridines have been successfully employed as scaffolds for the development of potent and selective c-Met inhibitors.
Antituberculosis Agents
The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. The imidazo[1,2-a]pyridine class has provided promising lead compounds with significant activity against these resistant strains.[10]
Quantitative Data
The following tables summarize key quantitative data for representative imidazo[1,2-a]pyridine compounds, including synthetic yields and biological activities.
Table 1: Synthetic Yields of Selected Imidazo[1,2-a]pyridine Syntheses
| Entry | Reactants | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine, 4-Methylacetophenone | Bromination, Condensation | 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 66 (overall) | [11] |
| 2 | 2-Aminopyridine, Benzaldehyde, Phenylacetylene | Cu(II)-Ascorbate, Aqueous Micellar Media | 2-Phenyl-3-(phenylmethyl)imidazo[1,2-a]pyridine | 85-95 | [14] |
| 3 | 2-Azidobenzaldehyde, 2-Aminopyridine, t-Butyl isocyanide | NH4Cl, 60 °C | N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine | 82 | [8] |
| 4 | 2-Aminopyrazine, 4-Nitrobenzaldehyde, t-Butyl isocyanide | I2 (5 mol%), Ethanol, rt | 2-(4-Nitrophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 98 | [15] |
Table 2: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| PI3K/Akt/mTOR Inhibitors | |||
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3KCA | 0.0028 | [13] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [13] |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | 0.21 | [13] |
| 1,2,4-Oxadiazole substituted imidazo[1,2-a]pyridine | PI3Kα | 0.002 | [13] |
| c-Met Inhibitors | |||
| Imidazopyridine-quinoline hybrid (Compound 8) | HeLa (Cervical) | 0.34 | [16] |
| Imidazopyridine-quinoline hybrid (Compound 8) | MDA-MB-231 (Breast) | 0.32 | [16] |
| Imidazopyridine-quinoline hybrid (Compound 12) | MDA-MB-231 (Breast) | 0.29 | [16] |
| General Anticancer Activity | |||
| Compound 12b | Hep-2 (Laryngeal) | 11 | [15] |
| Compound 12b | HepG2 (Hepatocellular) | 13 | [15] |
| Compound 12b | MCF-7 (Breast) | 11 | [15] |
| Compound 12b | A375 (Melanoma) | 11 | [15] |
| IP-5 | HCC1937 (Breast) | 45 | [12] |
| IP-6 | HCC1937 (Breast) | 47.7 | [12] |
| Diarylurea derivative (15d) | A375P (Melanoma) | < 0.06 | [17] |
| Diarylurea derivative (17e) | A375P (Melanoma) | < 0.06 | [17] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of key imidazo[1,2-a]pyridine compounds.
General Procedure for the Synthesis of Zolpidem[18][19]
Step 1: Synthesis of 2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
A mixture of 2-amino-5-methylpyridine and 2-bromo-4'-methylacetophenone in ethanol is refluxed for several hours.
-
After cooling, the reaction mixture is poured into an aqueous solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to afford the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol) yields the pure 2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Step 2: Synthesis of N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (Zolpidem)
-
To a solution of 2-(4-methylphenyl)imidazo[1,2-a]pyridine in a suitable solvent (e.g., acetic acid), paraformaldehyde and dimethylamine (as an aqueous solution) are added.
-
The mixture is heated, and the reaction progress is monitored by TLC.
-
The intermediate Mannich base is then converted to the corresponding quaternary ammonium salt by treatment with methyl iodide.
-
The quaternary salt is reacted with sodium cyanide to yield the nitrile intermediate.
-
Finally, hydrolysis of the nitrile followed by amidation with dimethylamine affords zolpidem.
Note: Modern, more efficient multi-step or one-pot syntheses of zolpidem have been developed and are detailed in the literature.[11][18][19]
General Procedure for a Three-Component Synthesis of Imidazo[1,2-a]pyridines[14]
-
In a round-bottom flask, sodium dodecyl sulfate (SDS, 10 mol%) is dissolved in water with vigorous stirring.
-
To this solution, the corresponding 2-aminopyridine (1 mmol), aldehyde (1 mmol), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%) are added sequentially.
-
The alkyne derivative (1.2 mmol) is then added to the reaction mixture.
-
The mixture is stirred at 50 °C, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired imidazo[1,2-a]pyridine derivative.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine compounds and a general experimental workflow for their synthesis.
Caption: General experimental workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine compounds.[20]
Caption: The HGF/c-Met signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine compounds.[21][22]
Conclusion
The imidazo[1,2-a]pyridine scaffold has a rich history, evolving from a laboratory curiosity to a cornerstone of modern medicinal chemistry. The continuous development of novel synthetic methodologies has enabled the exploration of vast chemical space around this core, leading to the discovery of potent and selective modulators of a wide range of biological targets. For researchers and drug development professionals, the imidazo[1,2-a]pyridine core represents a highly promising platform for the design of next-generation therapeutics to address unmet medical needs, particularly in the areas of oncology and infectious diseases. The versatility and proven track record of this scaffold ensure its continued prominence in the field for years to come.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Chichibabin Reaction | PPTX [slideshare.net]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic structure, formed by the fusion of imidazole and pyridine rings, serves as a core component in numerous clinically used drugs and a plethora of investigational agents. Its unique electronic and structural features allow for versatile functionalization, leading to a wide array of derivatives with activities spanning from anticancer and anti-inflammatory to antimicrobial, antiviral, and central nervous system (CNS) modulation. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of the imidazo[1,2-a]pyridine scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers in the ongoing development of novel therapeutics based on this remarkable core.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound ID/Reference | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Citation |
| Compound 6 | A375 | Melanoma | 9.7 | [1] |
| WM115 | Melanoma | 12.5 | [1] | |
| HeLa | Cervical Cancer | 15.2 | [1] | |
| PI3Kα Inhibitor | T47D | Breast Cancer | >10 | [1] |
| Thiazole-substituted | A375 | Melanoma | 0.14 | [1] |
| derivative | HeLa | Cervical Cancer | 0.21 | [1] |
| Ling-5o | MOLM14 | Acute Myeloid Leukemia | Sub-micromolar | [2] |
| Compound 24 | MOLM14 | Acute Myeloid Leukemia | Potent | [2] |
| Compound 31 | EBC-1 | Lung Cancer | 0.0128 (as kinase inhibitor) | [3] |
| Compound 4c | - | CLK1 Kinase Inhibition | 0.7 | [4] |
| - | DYRK1A Kinase Inhibition | 2.6 | [4] | |
| Compound 5j | - | COX-2 Inhibition | 0.05 | [5] |
Signaling Pathways in Anticancer Activity
Imidazo[1,2-a]pyridine derivatives frequently exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most prominent pathways targeted are the PI3K/AKT/mTOR and STAT3/NF-κB pathways.
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway at various nodes.[1]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting cell proliferation, survival, and angiogenesis. Imidazo[1,2-a]pyridine derivatives have been developed to target these pathways.[6]
Caption: Modulation of the STAT3 and NF-κB signaling pathways by imidazo[1,2-a]pyridines.
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro and in vivo anti-inflammatory activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound ID/Reference | Assay | Target/Model | IC50/ED50 | Citation |
| Compound 5j | In vitro | COX-2 | 0.05 µM | [5] |
| Compound 5i | In vitro | COX-2 Selectivity Index | 897.19 | [5] |
| Compound 5j | In vivo (analgesic) | Writhing Test | 12.38 mg/kg | [5] |
| Carboxylic acid derivative (5) | In vitro | COX-2 | Preferential Inhibition | [7] |
| Carboxylic acid derivative (2) | In vivo | Carrageenan-induced edema | More efficient than indomethacin | [7] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been explored for its potential antibacterial and antifungal activities.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of representative imidazo[1,2-a]pyridine derivatives, with data presented as MIC (Minimum Inhibitory Concentration) values.
| Compound ID/Reference | Microorganism | Activity | MIC (µM) | Citation |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (replicating) | Anti-TB | 0.4–1.9 | [8] |
| Mycobacterium tuberculosis (MDR) | Anti-TB | 0.07–2.2 | [8] | |
| Mycobacterium tuberculosis (XDR) | Anti-TB | 0.07–0.14 | [8] |
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have shown promise as antiviral agents, with activity reported against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).
Quantitative Antiviral Activity Data
The following table presents the in vitro antiviral activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound ID/Reference | Virus | Cell Line | IC50 (µM) | Therapeutic Index | Citation |
| Compound 4 | Human Cytomegalovirus (HCMV) | - | - | >150 | [9] |
| Compound 15 | Human Cytomegalovirus (HCMV) | - | - | >150 | [9] |
| Compound 21 | Human Cytomegalovirus (HCMV) | - | - | >150 | [9] |
| Compound 58 (most active) | Bovine Viral Diarrhea Virus (BVDV) | - | 0.4 | - | [10] |
| Compound 58 (least active) | Bovine Viral Diarrhea Virus (BVDV) | - | 78.9 | - | [10] |
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential in treating CNS disorders. Notably, derivatives have been developed as imaging agents for β-amyloid plaques in Alzheimer's disease and as potential therapeutics for glioblastoma.
Quantitative CNS-Related Activity Data
The following table summarizes the binding affinity of an imidazo[1,2-a]pyridine derivative for β-amyloid aggregates.
| Compound ID/Reference | Target | Assay | Ki (nM) | Citation |
| IMPY (16) | Aβ40 aggregates | In vitro binding | 15.0 | [11] |
| Bromo derivative (17) | Aβ40 aggregates | In vitro binding | 10.3 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with a substituted phenacyl bromide.
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and a substituted phenacyl bromide (1 mmol) in ethanol (5 mL).
-
Add a copper silicate catalyst (10 mol%).
-
Reflux the reaction mixture.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Collect the product by filtration and dry.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for the MTT cell viability assay.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for the desired time period (e.g., 48 hours).
-
Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing growth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins).
Procedure:
-
Treat cells with the imidazo[1,2-a]pyridine compound for the desired time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Treat cells with the imidazo[1,2-a]pyridine compound.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells to allow for staining.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Administer the imidazo[1,2-a]pyridine compound to the animals (e.g., rats or mice) via a suitable route (e.g., intraperitoneally or orally).
-
After a specific time (e.g., 30 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic tractability, ensures its continued prominence in medicinal chemistry research. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system. Future efforts in optimizing the structure-activity relationships, understanding the precise molecular mechanisms of action, and improving the pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives will undoubtedly lead to the development of novel and effective treatments for a wide range of human diseases.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nanobioletters.com [nanobioletters.com]
Spectroscopic Analysis of Imidazo[1,2-a]Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anxiolytic, sedative-hypnotic, anti-cancer, and anti-inflammatory properties. Furthermore, their inherent fluorescence has led to their development as probes for bioimaging. A thorough understanding of the structural and photophysical properties of these compounds is paramount for the rational design of new therapeutic agents and functional materials. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the characterization of imidazo[1,2-a]pyridine derivatives, complete with detailed experimental protocols, tabulated spectral data for representative compounds, and visualizations of experimental workflows and relevant biological pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of imidazo[1,2-a]pyridine derivatives, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The proton NMR spectra of imidazo[1,2-a]pyridines display characteristic chemical shifts for the protons of the bicyclic system. The protons on the pyridine ring typically resonate in the aromatic region (δ 6.5-8.5 ppm), while the chemical shifts of the imidazole ring protons are influenced by the electronic nature of the substituents.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) |
| Imidazo[1,2-a]pyridine | 7.95 (s) | 7.55 (s) | 8.08 (d) | 6.72 (t) | 7.10 (t) | 7.58 (d) |
| 2-Methylimidazo[1,2-a]pyridine | - | 7.49 (s) | 8.24 (d) | 6.80 (t) | 7.20 (m) | 7.58 (d) |
| 2,5-Dimethylimidazo[1,2-a]pyridine | - | 7.14 (s) | - | 6.49 (d) | 7.02 (t) | 7.37 (d) |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) provide information on the connectivity of protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are sensitive to substituent effects.
| Compound | C-2 (ppm) | C-3 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-8 (ppm) | C-8a (ppm) |
| Imidazo[1,2-a]pyridine | 138.9 | 117.5 | 124.5 | 112.3 | 123.0 | 117.5 | 145.2 |
| 2-Methylimidazo[1,2-a]pyridine | 143.2 | 110.2 | 126.5 | 113.3 | 126.1 | 115.2 | 140.2 |
| 2,5-Dimethylimidazo[1,2-a]pyridine | 145.5 | 106.6 | 133.9 | 110.9 | 124.2 | 114.1 | 143.3 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the imidazo[1,2-a]pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): ~3-4 seconds.[1]
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[1]
-
Number of Scans (NS): 8-16 scans are generally adequate for samples of this concentration.
-
Spectral Width: Typically 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024 scans, depending on the sample concentration and instrument sensitivity.
-
Spectral Width: Typically 0-200 ppm.
-
Temperature: 298 K.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of imidazo[1,2-a]pyridine derivatives. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these compounds with minimal fragmentation.
ESI-MS Data
Under positive ion mode ESI-MS, imidazo[1,2-a]pyridine derivatives typically form protonated molecules [M+H]⁺. Depending on the substituents, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | 119.0595 | 119.0593 |
| 2-Methylimidazo[1,2-a]pyridine | C₈H₈N₂ | 133.0759 | 133.0760 |
| 2-Phenylimidazo[1,2-a]pyridine | C₁₃H₁₀N₂ | 195.0917 | 195.0916 |
Experimental Protocol for ESI-MS
Sample Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution measurements.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Nebulizer Gas (N₂): Flow rate of 5-10 L/min.
-
Mass Range: m/z 50 - 1000.
UV-Visible and Fluorescence Spectroscopy
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines endows them with interesting photophysical properties. UV-visible spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy characterizes their emissive properties.
UV-Visible Absorption and Fluorescence Emission Data
The absorption spectra of imidazo[1,2-a]pyridine derivatives typically show two main absorption bands. The fluorescence emission is often in the blue region of the electromagnetic spectrum, and the quantum yield can be influenced by the nature and position of substituents.[2] Electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can quench it.[2]
| Compound | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |
| 2-Phenylimidazo[1,2-a]pyridine | Methanol | 247, 331 | 375 | 0.61 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Methanol | 250, 335 | 380 | 0.45 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Methanol | 245, 340 | 385 | 0.72 |
Experimental Protocol for UV-Visible and Fluorescence Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a spectroscopic grade solvent (e.g., methanol, acetonitrile, dichloromethane) at a concentration of 1 mM.
-
For UV-Vis measurements, dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.0.
-
For fluorescence measurements, further dilute the solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
UV-Visible Spectroscopy:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvette: 1 cm path length quartz cuvette.
-
Wavelength Range: 200 - 600 nm.
-
Blank: The pure solvent used for sample preparation.
Fluorescence Spectroscopy:
-
Spectrofluorometer: A standard spectrofluorometer equipped with a xenon lamp source.
-
Cuvette: 1 cm path length quartz fluorescence cuvette.
-
Excitation Wavelength: The wavelength of maximum absorption (λₐₑₛ) determined from the UV-Vis spectrum.
-
Emission Wavelength Range: From the excitation wavelength + 20 nm to 700 nm.
-
Slit Widths: Excitation and emission slit widths of 5-10 nm are typical.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=N (imidazole ring) | Stretching | 1640 - 1620 |
| C=C (aromatic rings) | Stretching | 1600 - 1450 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aromatic) | Out-of-plane bending | 900 - 675 |
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid imidazo[1,2-a]pyridine derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A spectrum of the pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.
Signaling Pathway and Experimental Workflow Visualization
Many imidazo[1,2-a]pyridine derivatives, such as Zolpidem and Alpidem, exert their biological effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4]
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a newly synthesized imidazo[1,2-a]pyridine derivative.
References
physical and chemical properties of 8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, it serves as a crucial intermediate in the synthesis of a variety of bioactive molecules with potential therapeutic applications, particularly in oncology and neurology.[1] Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological significance, with a focus on its role in modulating key cellular signaling pathways.
Core Physical and Chemical Properties
The fundamental properties of 8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 237-239 °C | |
| Density | 1.35 g/cm³ | |
| CAS Number | 88751-05-7 | |
| PubChem CID | 2759860 | [1] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
| Polar Surface Area (PSA) | 54.60 Ų | |
| XLogP3 | 1.34 | |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Data (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system, a singlet for the proton on the imidazole ring, and a singlet for the methyl group. The carboxylic acid proton would likely appear as a broad singlet far downfield.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at approximately 160-170 ppm. Aromatic carbons would resonate in the 110-150 ppm region, while the methyl carbon would appear upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorptions. A very broad band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch should appear around 1710-1760 cm⁻¹.[2] Additional peaks in the 1400-1600 cm⁻¹ range would correspond to C=C and C=N stretching vibrations within the aromatic rings.[3]
Experimental Protocols
The synthesis of imidazo[1,2-a]pyridines is a well-established process in organic chemistry. The most common and direct route involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Synthesis of 8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
This protocol is based on established methods for similar imidazo[1,2-a]pyridine-2-carboxylic acids.
Reaction Scheme:
Materials:
-
2-amino-3-methylpyridine
-
Bromopyruvic acid
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-3-methylpyridine (1.0 equivalent) in anhydrous methanol (or ethanol) to a concentration of approximately 0.4 M.
-
Reagent Addition: To this suspension, add bromopyruvic acid (1.0 equivalent) portion-wise at room temperature. The mixture may warm slightly upon addition.
-
Reaction: Stir the resulting mixture at room temperature for 1 hour, then heat to reflux (approximately 65°C for MeOH) and maintain for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product hydrobromide salt may form.
-
Neutralization & Isolation: Collect the precipitate by filtration. Alternatively, evaporate the solvent under reduced pressure. Dissolve the crude residue in a minimum amount of water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The free acid product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified solid under vacuum to yield 8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid as a pale yellow solid.
Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): To assess purity, using a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 177.06).
-
NMR Spectroscopy: To confirm the structure, dissolving the sample in a suitable deuterated solvent like DMSO-d₆.
Biological Activity and Signaling Pathways
8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a valuable scaffold in drug discovery. Its derivatives have been explored for various therapeutic properties, with significant findings in the realm of inflammation and cancer.
Anti-inflammatory and Anti-Cancer Potential
Research has shown that derivatives of the imidazo[1,2-a]pyridine core possess potent anti-inflammatory and anti-cancer effects. This activity is often linked to the modulation of critical intracellular signaling pathways that regulate cellular processes like inflammation, proliferation, and apoptosis. The activation and interaction between STAT3 and NF-κB, in particular, play vital roles in the communication between cancer cells and inflammatory cells.[4]
Modulation of the STAT3/NF-κB Signaling Pathway
The transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) are central hubs in inflammation-mediated cancer development.[5]
-
NF-κB Pathway: In its canonical pathway, pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6 and enzymes like COX-2 and iNOS.[2]
-
STAT3 Pathway: Cytokines such as IL-6, which are products of NF-κB activation, can then activate the JAK-STAT pathway. IL-6 binding to its receptor activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis.[2][4]
Derivatives of 8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid have been shown to suppress this cascade by inhibiting the activation of both NF-κB and STAT3, thereby reducing the expression of downstream inflammatory mediators like iNOS and COX-2.
Mandatory Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of the target compound.
STAT3/NF-κB Pro-inflammatory Signaling Pathway
Caption: Inhibition of the interconnected STAT3 and NF-κB signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR [m.chemicalbook.com]
The Imidazo[1,2-a]Pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a fused heterocyclic system comprising a pyridine ring fused to an imidazole ring. This aromatic bicyclic structure has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, including its structure, synthesis, and profound significance in drug development, with a focus on its anticancer, antitubercular, and antiviral properties, as well as its role as a potent kinase inhibitor.
Core Structure and Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold consists of a six-membered pyridine ring fused to a five-membered imidazole ring at the 1 and 2 positions. The resulting bicyclic system is aromatic and planar. The nitrogen atom at position 1 is a bridgehead atom, and the numbering of the atoms follows a specific convention. This core structure can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies
A variety of synthetic routes have been developed for the construction of the imidazo[1,2-a]pyridine core, making it an attractive scaffold for medicinal chemists. Common strategies include:
-
Condensation Reactions: The most traditional and widely used method involves the condensation of 2-aminopyridines with α-haloketones.[2] This reaction is often carried out under mild conditions and can be facilitated by various catalysts.
-
Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, provide an efficient and atom-economical approach to synthesize polysubstituted imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides.[3]
-
Copper-Catalyzed Reactions: Copper-catalyzed protocols, such as the A3-coupling reaction of 2-aminopyridines, aldehydes, and alkynes, have gained prominence for their efficiency and functional group tolerance.[4][5]
-
Metal-Free Synthesis: Environmentally benign, metal-free synthetic methods have also been developed, often utilizing iodine or other catalysts to promote the desired cyclization.[3][6]
Significance in Drug Development
The imidazo[1,2-a]pyridine scaffold is a key component in numerous clinically used drugs and investigational agents, highlighting its therapeutic importance.[7][8] Notable examples include Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Saripidem (a sedative).[9][10] The broad spectrum of biological activities associated with this core structure has propelled its exploration in various therapeutic areas.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[11][12] They have been shown to inhibit the growth of a wide range of cancer cell lines, including those of the breast, lung, colon, and melanoma.[13][14][15]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [13] |
| WM115 (Melanoma) | 9.7 - 44.6 | [13] | |
| HeLa (Cervical) | 9.7 - 44.6 | [13] | |
| IP-5 | HCC1937 (Breast) | 45 | [14][16] |
| IP-6 | HCC1937 (Breast) | 47.7 | [14][16] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [17][18] |
| HepG2 (Liver) | 13 | [17][18] | |
| MCF-7 (Breast) | 11 | [17][18] | |
| A375 (Melanoma) | 11 | [17][18] | |
| Compound 8 | HeLa (Cervical) | 0.34 | [15] |
| MDA-MB-231 (Breast) | 0.32 | [15] | |
| ACHN (Renal) | 0.39 | [15] | |
| HCT-15 (Colon) | 0.31 | [15] | |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [15] |
| HCT-15 (Colon) | 0.30 | [15] |
Kinase Inhibition
A primary mechanism through which imidazo[1,2-a]pyridines exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell signaling and survival.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[19] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, often targeting the PI3Kα isoform.[4]
Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives on PI3K.
Other important receptor tyrosine kinases (RTKs) targeted by imidazo[1,2-a]pyridine inhibitors include c-Met (hepatocyte growth factor receptor) and PDGFR (platelet-derived growth factor receptor).[20][21] Aberrant activation of these pathways is implicated in tumor growth, invasion, and angiogenesis.
Signaling Pathway: c-Met
Caption: The c-Met signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
Signaling Pathway: PDGFR
Caption: The PDGFR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The imidazo[1,2-a]pyridine scaffold has yielded potent anti-TB agents, with some compounds demonstrating exceptional activity against resistant strains.[22][23] Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, is a clinical candidate that targets the QcrB subunit of the cytochrome bcc complex, a crucial component of the electron transport chain in Mtb.[22]
Quantitative Data on Antitubercular Activity
| Compound ID | Mtb Strain | MIC (µM) | Reference |
| IPA-6 | H37Rv | 0.05 µg/mL | [24] |
| IPA-9 | H37Rv | 0.4 µg/mL | [24] |
| IPS-1 | H37Rv | 0.4 µg/mL | [24] |
| Compound 18 | H37Rv | ≤0.006 | [25] |
| Compound 13 | H37Rv | ≤0.006 | [25] |
| IP 1 | M. tuberculosis | 0.03 - 5 | [26] |
| IP 3 | M. tuberculosis | 0.03 - 5 | [26] |
| IP 4 | M. tuberculosis | 0.03 - 5 | [26] |
| Compound 1 | MDR & XDR strains | ≤1 | [27] |
| Compound 3 | MDR & XDR strains | ≤1 | [27] |
| Compound 8 | MDR & XDR strains | ≤1 | [27] |
Antiviral Activity
Derivatives of imidazo[1,2-a]pyridine have also been investigated for their antiviral properties. Certain compounds have shown promising activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[25]
Experimental Protocols
To facilitate further research and development of imidazo[1,2-a]pyridine-based compounds, detailed experimental protocols for key assays are provided below.
General Synthetic Protocol for Imidazo[1,2-a]pyridines
Experimental Workflow: Synthesis of Imidazo[1,2-a]pyridines
Caption: A generalized experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
A general procedure for the synthesis of imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-haloketone is as follows:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL) in a round-bottom flask, add the corresponding α-haloketone (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux (e.g., 80-100 °C) and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure imidazo[1,2-a]pyridine derivative.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability (MTT) Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][28][29]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay Protocol
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of compounds against a specific kinase.[8][30][31][32]
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase buffer, the purified kinase enzyme, the specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control inhibitor and a no-inhibitor control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for phosphorylated substrate).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. For radioactive assays, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via filtration and scintillation counting). For non-radioactive assays, methods like ELISA with a phospho-specific antibody or fluorescence-based detection can be used.[33]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The imidazo[1,2-a]pyridine core has firmly established itself as a versatile and highly valuable scaffold in the landscape of drug discovery and development. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous potent and selective therapeutic agents. The continued exploration of this privileged structure, aided by advances in synthetic chemistry and a deeper understanding of its biological mechanisms of action, promises to yield a new generation of innovative medicines to address unmet medical needs in oncology, infectious diseases, and beyond. This technical guide provides a solid foundation for researchers to delve into the rich chemistry and pharmacology of the imidazo[1,2-a]pyridine nucleus and to contribute to the ongoing success story of this remarkable heterocyclic system.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. journal.waocp.org [journal.waocp.org]
- 17. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 24. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MTT (Assay protocol [protocols.io]
- 29. broadpharm.com [broadpharm.com]
- 30. In vitro kinase assay [protocols.io]
- 31. In vitro kinase assay [bio-protocol.org]
- 32. revvity.com [revvity.com]
- 33. bellbrooklabs.com [bellbrooklabs.com]
The Synthetic Chemist's Guide to Imidazo[1,2-a]pyridines: A Comprehensive Review
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials. This bicyclic nitrogen-containing heterocycle is a privileged structure, appearing in numerous pharmaceuticals with diverse therapeutic applications. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the imidazo[1,2-a]pyridine ring system, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.
Core Synthetic Strategies
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. This guide will delve into the following pivotal methods:
-
The Ortoleva–King Reaction: A classic method involving the reaction of 2-aminopyridines with active methylene compounds in the presence of iodine.
-
The Groebke–Blackburn–Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.
-
C-H Functionalization: Modern and atom-economical approaches that involve the direct functionalization of C-H bonds on the pyridine or imidazole ring.
-
The Ullmann Condensation: A copper-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylated imidazo[1,2-a]pyridines.
-
Microwave-Assisted Synthesis: The application of microwave irradiation to accelerate reaction times and improve yields in various synthetic routes.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following tables summarize quantitative data for the key synthetic strategies, allowing for a direct comparison of their efficiencies and conditions.
Table 1: The Ortoleva–King Reaction
| Entry | 2-Aminopyridine Derivative | Ketone | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Acetophenone | I₂, excess 2-aminopyridine | Neat | 110 | 4 | 60 | [1] |
| 2 | 2-Aminopyridine | 4-Methoxyacetophenone | I₂, excess 2-aminopyridine | Neat | 110 | 4 | 55 | [1] |
| 3 | 2-Aminopyridine | 4-Bromoacetophenone | I₂, excess 2-aminopyridine | Neat | 110 | 4 | 61 | [1] |
| 4 | 2-Aminopyridine | 2-Hydroxyacetophenone | I₂, excess 2-aminopyridine | Neat | 110 | 4 | 40 | [1] |
| 5 | 2-Aminopyridines | Aryl methyl ketones | I₂ (30 mol%) | Water | 80 | 8-24 | 43-71 | [2] |
| 6 | 2-Aminopyridines | Aromatic ketones | FeCl₃·6H₂O, I₂ | - | - | - | Moderate to good | [3] |
Table 2: The Groebke–Blackburn–Bienaymé (GBB) Reaction
| Entry | 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid (10 mol%) | Water | 60 | - | 86 | [4] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid (10 mol%) | Water | 60 | - | 86 | [4] |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid (10 mol%) | Water | 60 | - | 67 | [4] |
| 4 | 2-Aminopyridines | 3-Formyl-chromone | Various isocyanides | NH₄Cl (20 mol%) | EtOH | MW | 0.25 | 21-36 | [5] |
| 5 | Aminopyridines | Furfuraldehyde | Various isocyanides | Yb(OTf)₃ (8 mol%) | DCM/MeOH | MW (100°C) | 1 | 89-98 | [6] |
Table 3: C-H Functionalization
| Entry | Substrate | Reagent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Imidazo[1,2-a]pyridines | CF₃SO₂Na | AgNO₃/TBHP, open air | - | 25 | - | C3-Trifluoromethylation | Moderate to good | [7] |
| 2 | Imidazo[1,2-a]pyridines | N-Aryl glycines | 5 mol% CsPbBr₃, white LEDs | - | - | - | C3-Aminomethylation | 44-94 | [7] |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | Glyoxylic acid, Boronic acid | High temperature, basic conditions | - | - | - | C3-Arylomethylation | - | [8] |
Table 4: Microwave-Assisted Synthesis
| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Substituted 2-aminonicotinic acid | Chloroacetaldehyde | Catalyst-free | Water | MW | 30 min | 92-95 | [9] |
| 2 | 2-Aminopyridines | α-Bromoketones | Catalyst-free | None | MW | - | Good to excellent | [10] |
| 3 | 2-Aminopyridine | 2-Azidobenzaldehyde, tert-butyl isocyanide | NH₄Cl | MeOH | MW | 30 min | 89 | [11] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations.
Protocol 1: Ortoleva–King Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines[1]
Materials:
-
2-Aminopyridine
-
Substituted Acetophenone (e.g., Acetophenone, 4-Methoxyacetophenone)
-
Iodine (I₂)
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
A mixture of the substituted acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) is heated at 110 °C for 4 hours in a sealed tube under a neat (solvent-free) condition.
-
After the reaction mixture has cooled to room temperature, an excess of aqueous NaOH solution is added.
-
The mixture is then heated at 100 °C for 1 hour to induce cyclization.
-
After cooling, the solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-aryl-imidazo[1,2-a]pyridine.
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Synthesis of 3-Amino-Imidazo[1,2-a]pyridines[4]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde (e.g., Furfural)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Phenylboronic acid (PBA)
-
Water
Procedure:
-
To a sealed vial are added the 2-aminopyridine derivative (1.0 equiv.), the aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and phenylboronic acid (10 mol%).
-
Water is added as the solvent.
-
The reaction mixture is stirred and heated at 60 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 3-amino-imidazo[1,2-a]pyridine derivative.
Protocol 3: Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines[9]
Materials:
-
Substituted 2-aminonicotinic acid
-
Chloroacetaldehyde
-
Water
Procedure:
-
A mixture of the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) is placed in a microwave-safe reaction vessel.
-
Water is added as the solvent.
-
The vessel is sealed and subjected to microwave irradiation for 30 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate.
-
The combined organic extracts are concentrated under vacuum to obtain the crude product.
-
The pure imidazo[1,2-a]pyridine derivative is obtained by recrystallization from methanol, with yields typically in the range of 92-95%.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed pathways for the key synthetic routes.
Ortoleva–King Reaction Mechanism
The Ortoleva-King reaction proceeds through the initial formation of a pyridinium salt intermediate. The reaction is initiated by the deprotonation of the active methylene group of the ketone by pyridine, followed by iodination. The resulting α-iodo ketone then reacts with another equivalent of 2-aminopyridine to form the key pyridinium iodide intermediate, which subsequently cyclizes upon treatment with a base.[12]
Groebke–Blackburn–Bienaymé (GBB) Reaction Pathway
This powerful three-component reaction is believed to proceed via the initial formation of an iminium ion from the condensation of the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the iminium species, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine product.[13][14]
Conceptual Workflow for C-H Functionalization
Direct C-H functionalization represents a modern and efficient strategy for elaborating the imidazo[1,2-a]pyridine core. The general workflow involves the selective activation of a C-H bond, often at the C3 position, followed by the introduction of a new functional group. This process can be mediated by various catalysts, including transition metals or photoredox catalysts.[7][15]
Ullmann Condensation Mechanism
The Ullmann condensation for N-arylation involves the copper-catalyzed coupling of an N-H bond of a heterocycle with an aryl halide. The mechanism is generally believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst.[16][17]
Conclusion
The synthesis of imidazo[1,2-a]pyridines is a rich and evolving field, with a diverse toolbox of methodologies available to the synthetic chemist. Classical methods like the Ortoleva-King reaction remain relevant, while modern techniques such as the Groebke–Blackburn–Bienaymé reaction and C-H functionalization offer rapid and efficient access to complex derivatives. The use of microwave assistance has further enhanced the speed and efficiency of many of these transformations.
This guide has provided a comparative overview of these key synthetic strategies, supported by quantitative data and detailed experimental protocols. The inclusion of mechanistic diagrams offers a deeper understanding of the underlying reaction pathways. It is anticipated that this comprehensive resource will serve as a valuable tool for researchers engaged in the synthesis of this important class of heterocyclic compounds, facilitating the development of novel therapeutic agents and advanced materials. Future research in this area will likely focus on the development of even more sustainable and versatile synthetic methods, including the use of novel catalytic systems and the exploration of new multicomponent reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 12. Ortoleva-King-Reaktion – Wikipedia [de.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
Methodological & Application
Application Notes and Protocols: Methyl Imidazo[1,2-a]pyridine-8-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl imidazo[1,2-a]pyridine-8-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds and approved drugs. This includes agents with anticancer, antimycobacterial, antiviral, and neuroprotective properties.
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of more complex derivatives, particularly imidazo[1,2-a]pyridine-8-carboxamides. These amide derivatives have demonstrated potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Key Research Highlights:
-
Antimycobacterial Agents: A significant body of research has focused on the development of imidazo[1,2-a]pyridine-8-carboxamides as novel antitubercular agents. These compounds have shown excellent whole-cell activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.
-
Mechanism of Action: Some imidazo[1,2-a]pyridine derivatives have been found to target the cytochrome bcc complex (QcrB) of the electron transport chain in M. tuberculosis.[1][2] This inhibition disrupts the pathogen's energy metabolism, leading to cell death. This specific mode of action provides a promising avenue for the development of new anti-TB drugs with novel mechanisms.
-
Synthetic Accessibility: The carboxylate group at the 8-position provides a convenient handle for synthetic elaboration. Standard amide coupling reactions can be employed to generate large libraries of diverse carboxamide derivatives for structure-activity relationship (SAR) studies.
While the methyl ester itself is not typically the final active pharmaceutical ingredient, its role as a precursor is critical for the exploration of this chemical space. The following sections provide detailed protocols for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides from their methyl ester precursor and the evaluation of their antimycobacterial activity.
Quantitative Data
The following table summarizes the in vitro antimycobacterial activity of a series of imidazo[1,2-a]pyridine-8-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.
| Compound ID | R Group (Amide Substituent) | MIC (µg/mL)[3] |
| 1a | 4-Fluorobenzyl | >100 |
| 1b | 4-Chlorobenzyl | 50 |
| 1c | 4-Methylbenzyl | 100 |
| 1d | 4-Methoxybenzyl | 100 |
| 2a | 4-Fluorophenethyl | 12.5 |
| 2b | 4-Chlorophenethyl | 6.25 |
| 2c | 4-Methylphenethyl | 6.25 |
| 2d | 4-Methoxyphenethyl | 12.5 |
| 3a | (4-Fluorophenyl)propyl | 3.12 |
| 3b | (4-Chlorophenyl)propyl | 1.56 |
| 3c | (4-Methylphenyl)propyl | 3.12 |
| 3d | (4-Methoxyphenyl)propyl | 6.25 |
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides from this compound via a two-step hydrolysis and subsequent amide coupling.
Step 1: Hydrolysis of this compound to Imidazo[1,2-a]pyridine-8-carboxylic acid
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Acidification: Dilute the aqueous residue with water and acidify to pH 3-4 with a suitable acid (e.g., 1N HCl).
-
Isolation: The resulting precipitate (imidazo[1,2-a]pyridine-8-carboxylic acid) is collected by filtration, washed with water, and dried under vacuum.
Step 2: Amide Coupling to form Imidazo[1,2-a]pyridine-8-carboxamides
-
Reaction Setup: To a solution of imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF or dichloromethane - DCM), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these with 7H9 broth to achieve the final desired concentrations. The final DMSO concentration should be kept below 1% to avoid toxicity to the bacteria.
-
Assay Setup: In a 96-well microplate, add 100 µL of the diluted bacterial inoculum to each well. Then, add 100 µL of the diluted compound solutions to the respective wells. Include wells for a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue solution to each well. Re-incubate the plates for 24 hours.
-
Reading Results: The color of the wells will change from blue to pink in the presence of viable bacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Caption: Synthetic and evaluation workflow.
Caption: Inhibition of M. tuberculosis ETC.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Imidazo[1,2-a]pyridines in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This nitrogen-bridged bicyclic system is a key component in several clinically successful drugs, including the sedative-hypnotic zolpidem (Ambien®), the anxiolytics alpidem and saripidem, and the cardiotonic olprinone.[3][4] The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modification, leading to a diverse array of pharmacological activities. These include anticancer, antitubercular, anti-inflammatory, and potent modulatory effects on the central nervous system.[5][6] This document provides an overview of the key applications of imidazo[1,2-a]pyridines in drug discovery, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Therapeutic Applications and Biological Activities
The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their interaction with various enzymes, receptors, and signaling pathways.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects on multiple cancer cell lines, including breast, liver, colon, cervical, and lung cancers.[7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[8][9]
Key Molecular Targets:
-
PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical node in a signaling pathway that is frequently dysregulated in cancer.[8][10] One such compound demonstrated potent PI3Kα inhibition with an IC50 of 2 nM.[8] Inhibition of this pathway leads to cell cycle arrest and apoptosis.[8]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Imidazo[1,2-a]pyridine-based compounds have been developed as selective CDK inhibitors.[9][11]
-
Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[7]
-
Tyrosine Kinases: Imidazo[1,2-a]pyridines have been shown to inhibit various tyrosine kinases, such as c-Met, which are involved in tumor growth and metastasis.[7][9]
-
Covalent Inhibition: A novel series of imidazo[1,2-a]pyridine derivatives has been developed as covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers.[6][12]
Quantitative Data: Anticancer Activity
| Compound ID | Target/Cell Line | Activity | Reference |
| PI3Kα Inhibitor | PI3Kα | IC50: 2 nM | [8] |
| Thiazole Derivative 12 | p110α | IC50: 0.0028 µM | [10] |
| Compound I-11 | NCI-H358 (KRAS G12C) | IC50: 0.86 µM | [6] |
| Compound 6d | HepG2 | DNA Synthesis Inhibition | [9][13] |
| Compound 6i | HepG2 | DNA Synthesis Inhibition | [9][13] |
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridines have shown significant promise in this area, with several compounds demonstrating potent activity against both replicating and non-replicating Mtb.[14][15]
Key Molecular Targets:
-
QcrB (Cytochrome bc1 complex): The clinical candidate Telacebec (Q203) targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration (ATP synthesis) in Mtb.[14][16]
-
Mtb Glutamine Synthetase (MtGS): 3-Amino-imidazo[1,2-a]-pyridines have been developed as inhibitors of glutamine synthetase, an enzyme crucial for nitrogen metabolism in Mtb.[14]
Quantitative Data: Antitubercular Activity
| Compound/Series | Mtb Strain | Activity | Reference |
| Telacebec (Q203) | MDR- and XDR-TB | Clinical Candidate (Phase II) | [14][16] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | MIC90: 0.4–1.9 μM | [14] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR Mtb | MIC90: 0.07–2.2 μM | [14] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-Sensitive Mtb | MIC90: 0.069–0.174 μM | [14] |
| Compound 18 | MDR and XDR Mtb | MIC ≤0.006 μM | [17] |
Central Nervous System (CNS) Activity
Imidazo[1,2-a]pyridines are well-known for their effects on the CNS, particularly as sedative-hypnotics and anxiolytics.[3] This activity is primarily mediated through the positive allosteric modulation of GABA-A receptors.[18]
Key Molecular Target:
-
GABA-A Receptors: These are ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Imidazo[1,2-a]pyridines like zolpidem, alpidem, and saripidem bind to the benzodiazepine site on GABA-A receptors, enhancing the influx of chloride ions and causing neuronal hyperpolarization.[18][19] Zolpidem shows selectivity for the α1 subunit, which is associated with its strong hypnotic effects, while other compounds may have different subtype selectivities, leading to anxiolytic effects with less sedation.[18][20][21]
Marketed Drugs and Clinical Candidates:
| Drug | Primary Indication | Mechanism of Action | Reference |
| Zolpidem | Insomnia | Selective positive allosteric modulator of α1-containing GABA-A receptors.[18][21] | [3][18] |
| Alpidem | Anxiety (withdrawn) | Positive allosteric modulator of GABA-A receptors.[22][23] | [3][22] |
| Saripidem | Anxiolytic | Selective positive allosteric modulator of ω1 subtype GABA-A receptors.[20][24] | [3][24] |
Quantitative Data: GABA-A Receptor Binding
| Compound | Receptor/Tissue | Activity | Reference |
| Saripidem | GABA-A receptor α1β2γ2 | IC50: 1.1 nM | [25] |
| Saripidem | GABA-A receptor α5β2γ2 | IC50: 33 nM | [25] |
| Alpidem | Benzodiazepine site of GABA-A receptor | Ki: 1–28 nM | [22] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[26][27]
Key Molecular Targets:
-
STAT3/NF-κB Pathway: A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to suppress the NF-κB and STAT3 signaling pathways.[26][27] This leads to a reduction in the expression of pro-inflammatory genes like COX-2 and iNOS and a decrease in the production of inflammatory cytokines.[26][27]
-
Cyclooxygenase (COX) Enzymes: Some imidazo[1,2-a]pyridine carboxylic acid derivatives have shown preferential inhibition of COX-2 over COX-1, suggesting a safer gastrointestinal profile compared to non-selective NSAIDs.[28]
Visualizations
Drug Discovery Workflow
Caption: General workflow for imidazo[1,2-a]pyridine-based drug discovery.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
GABA-A Receptor Modulation
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. britannica.com [britannica.com]
- 19. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Saripidem - Wikipedia [en.wikipedia.org]
- 21. Zolpidem - Wikipedia [en.wikipedia.org]
- 22. Alpidem - Wikipedia [en.wikipedia.org]
- 23. alpidem [drugcentral.org]
- 24. Saripidem [bionity.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 28. researchgate.net [researchgate.net]
Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Derivatives of this core structure have demonstrated potential as anti-tubercular, anti-cancer, antiviral, and anti-inflammatory agents.[3][4][5] Specifically, imidazo[1,2-a]pyridine-8-carboxamides have emerged as a promising subclass, with notable applications in the development of novel therapeutics, including antimycobacterial agents.[4] This document provides detailed protocols for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides via both solid-phase and solution-phase methodologies, targeting professionals in drug discovery and development.
Signaling Pathways and Logical Relationships
The synthesis of imidazo[1,2-a]pyridine-8-carboxamides generally follows a logical workflow that begins with the construction of the core heterocyclic system, followed by the installation of the carboxamide functionality. The choice between a solid-phase or solution-phase approach often depends on the desired scale and the need for library synthesis.
Caption: General workflows for solid-phase and solution-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides and their intermediates, compiled from various reported protocols.
| Synthesis Method | Step | Starting Material(s) | Key Reagents/Catalysts | Yield (%) | Reference |
| Solid-Phase | Cleavage and Amidation | Polymer-bound 2-methylimidazo[1,2-a]pyridine-8-carboxylate | Propylamine | 50 | [6] |
| Solid-Phase | Cleavage and Amidation | Polymer-bound 3-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylate | Isopropylamine | 66 | [7] |
| Solution-Phase | Condensation/Cyclization | 2-aminonicotinic acid, chloroacetaldehyde | Ethanol | - | [6] |
| Solution-Phase | Acid-Amine Coupling | Imidazo[1,2-a]pyridine-8-carboxylic acid, substituted amine | HATU, DIPEA | 93-97 | [6] |
| Solution-Phase | Synthesis of Iodo-intermediate | 2-amino-3-iodopyridine, chloroacetaldehyde | Ethanol | 84-91 | [8] |
| Solution-Phase | Pd-catalyzed Aminocarbonylation | 8-iodoimidazo[1,2-a]pyridine, various amines | Pd catalyst | - | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
This protocol is adapted from a versatile method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides.[6][7]
Materials:
-
Polymer-bound 2-aminonicotinate
-
α-haloketones (e.g., chloroacetone)
-
Ethanol (EtOH)
-
N-chlorosuccinimide (NCS) (optional, for halogenation)
-
Primary or secondary amines (e.g., propylamine)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Water (H2O)
Procedure:
-
Cyclization: Swell the polymer-bound 2-aminonicotinate resin in a suitable solvent. Add an excess of the desired α-haloketone and heat the mixture to facilitate the cyclization, forming the polymer-bound imidazo[1,2-a]pyridine-8-carboxylate.
-
Washing: After the reaction is complete, wash the resin sequentially with H2O, CH2Cl2, and MeOH to remove excess reagents.
-
Optional Halogenation: For further diversification, the resin can be swelled in EtOH, and N-chlorosuccinimide (1.3 equivalents) is added. The suspension is stirred under reflux for 3 hours to afford the 3-chloro-substituted derivative. The resin is then washed as described in step 2.[6]
-
Cleavage and Amidation: Swell the resin-bound imidazo[1,2-a]pyridine in a suitable solvent. Add a large excess of the desired primary or secondary amine. The reaction mixture is stirred, leading to the cleavage of the product from the solid support and the concomitant formation of the carboxamide.
-
Purification: The crude product is obtained by concentrating the filtrate in vacuo. Excess amine can be removed using solid-supported liquid-liquid extraction (SLE). Further purification can be achieved by flash chromatography. For example, N8-propyl-2-methylimidazo[1,2-a]pyridine-8-carboxamide was purified by flash chromatography using 20% ethyl acetate in hexane as the eluent, yielding the final product with a 50% yield.[6]
Protocol 2: Solution-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
This protocol describes a highly efficient, two-step solution-phase synthesis.[6]
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
Materials:
-
2-aminonicotinic acid
-
Chloroacetaldehyde
-
Ethanol (EtOH)
Procedure:
-
Dissolve 2-aminonicotinic acid in ethanol.
-
Add chloroacetaldehyde to the solution.
-
Heat the reaction mixture to reflux to drive the condensation reaction and subsequent cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and isolate the crude imidazo[1,2-a]pyridine-8-carboxylic acid product, which may precipitate out of solution or be obtained after solvent evaporation. The crude product can be purified by recrystallization or chromatography.
Step 2: Acid-Amine Coupling
Materials:
-
Imidazo[1,2-a]pyridine-8-carboxylic acid
-
Substituted amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine-8-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Add the desired substituted amine to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. This coupling reaction is typically efficient, affording excellent yields of 93-97%.[6]
-
Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
The crude product can be purified by column chromatography to yield the desired imidazo[1,2-a]pyridine-8-carboxamide.
Experimental Workflow Diagram
Caption: Decision and experimental workflow for the synthesis and purification of imidazo[1,2-a]pyridine-8-carboxamides.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Imidazo[1,2-a]pyridine-8-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitubercular, anticancer, antiviral, and anti-inflammatory properties.[1][3] Marketed drugs such as Zolpidem (a sedative), Olprinone (a phosphodiesterase inhibitor for heart failure), and Saripidem (an anxiolytic agent) feature this core structure.[1][4]
Methyl imidazo[1,2-a]pyridine-8-carboxylate has emerged as a key building block for the synthesis of diverse libraries of bioactive molecules. The ester functionality at the 8-position provides a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the synthesis and key transformations of this compound and highlights the biological applications of its derivatives.
Synthesis of this compound
The synthesis of the title building block can be achieved through the cyclization of a 2-aminonicotinic acid derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines.[5]
Materials:
-
Methyl 2-aminonicotinate
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of methyl 2-aminonicotinate (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde (1.5 eq, 50% aqueous solution) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Expected Yield: 75-85%
Key Reactions of this compound
Hydrolysis to Imidazo[1,2-a]pyridine-8-carboxylic acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can be further functionalized or used in fragment-based drug discovery.
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from a general procedure for the hydrolysis of similar heterocyclic esters.[6]
Materials:
-
This compound
-
12 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Suspend this compound (1.0 eq) in 12 M HCl.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Add a small amount of deionized water to the residue and cool in an ice bath to induce precipitation.
-
Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield imidazo[1,2-a]pyridine-8-carboxylic acid.
Quantitative Data for Hydrolysis
| Substrate | Product | Reagents | Yield | Reference |
| Substituted imidazo[1,2-a]pyridine esters | Corresponding carboxylic acids | 12 M HCl | 48-73% | [6] |
Amidation to Imidazo[1,2-a]pyridine-8-carboxamides
Amidation is a crucial transformation for introducing diversity and modulating the physicochemical properties of the parent molecule. Imidazo[1,2-a]pyridine-8-carboxamides have shown significant biological activity.
Experimental Protocol: Amidation of this compound
This protocol is a solution-phase adaptation of the amidation step from a solid-phase synthesis.[7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., propylamine, cyclohexylamine) (5.0 eq)
-
Pyridine (as solvent)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Add the desired amine (5.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted imidazo[1,2-a]pyridine-8-carboxamide.
Quantitative Data for Amidation
| Starting Ester | Amine | Product | Yield | Reference |
| Resin-bound 2-methylimidazo[1,2-a]pyridine-8-carboxylate | Propylamine | N-Propyl-2-methylimidazo[1,2-a]pyridine-8-carboxamide | 50% | [7] |
| Resin-bound 3-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate | Cyclohexylamine | N-Cyclohexyl-3-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxamide | 52% | [7] |
| Resin-bound 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylate | 2-Furylmethylamine | N-(2-Furylmethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxamide | 70% | [7] |
Reduction to (Imidazo[1,2-a]pyridin-8-yl)methanol
Reduction of the methyl ester provides the corresponding primary alcohol, a versatile intermediate for further derivatization, such as etherification or oxidation.
Experimental Protocol: Reduction of this compound
This is a general protocol for the reduction of heterocyclic esters.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
Visualizing Synthetic Pathways
Caption: Synthetic utility of this compound.
Biological Applications of Imidazo[1,2-a]pyridine-8-carboxylate Derivatives
Antitubercular Agents Targeting QcrB
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis.[8] Specifically, imidazo[1,2-a]pyridine-3-carboxamides have been shown to target QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain.[1][9] Inhibition of QcrB disrupts the bacterium's energy metabolism, leading to cell death. This targeted approach is promising for the development of new drugs against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1]
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2190844B1 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto - Google Patents [patents.google.com]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of imidazo[1,2-a]pyridine libraries for the discovery of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitubercular, antiprotozoal, and anticancer effects.[1][2][3][4]
Application Note 1: Antitubercular Activity Screening
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] High-throughput whole-cell screening is a primary method to identify novel antitubercular agents from large chemical libraries.
A key target for some antitubercular imidazo[1,2-a]pyridines is QcrB, a subunit of the electron transport ubiquinol cytochrome c reductase.[1][4][5][6][7] Inhibition of QcrB disrupts the energy metabolism of Mtb, leading to bacterial death.
Quantitative Data Summary: Antitubercular Activity
| Compound Class | Target | Assay Type | Activity Metric | Value Range | Reference |
| Imidazo[1,2-a]pyridines | Whole-cell Mtb | Growth Inhibition | MIC | 0.03 - 5.0 µM | [1][5][6] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Whole-cell Mtb (replicating) | Growth Inhibition | MIC90 | 0.4 - 1.9 µM | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Whole-cell Mtb (MDR) | Growth Inhibition | MIC90 | 0.07 - 2.2 µM | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Whole-cell Mtb (XDR) | Growth Inhibition | MIC90 | 0.07 - 0.14 µM | [1] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Whole-cell Mtb (DS) | Growth Inhibition | MIC90 | 0.069 - 0.174 µM | [1] |
MIC: Minimum Inhibitory Concentration; MIC90: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth; DS: Drug-Susceptible.
Experimental Protocol: High-Throughput Whole-Cell Screening of Mtb
This protocol is adapted from established methods for high-throughput screening of M. tuberculosis.[8][9][10][11]
1. Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
384-well black, clear-bottom microplates
-
Imidazo[1,2-a]pyridine compound library dissolved in DMSO
-
Resazurin sodium salt
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
2. Assay Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Adjust the bacterial suspension to a final optical density at 600 nm (OD600) of 0.05 in supplemented 7H9 broth.
-
Dispense 50 µL of the bacterial suspension into each well of a 384-well plate.
-
Add 100 nL of test compounds from the imidazo[1,2-a]pyridine library to the assay plates using an acoustic liquid handler. The final concentration of compounds is typically 10 µM.
-
Include positive controls (Rifampicin at a final concentration of 2 µg/mL) and negative controls (DMSO).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 10 µL of 0.02% resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Calculate the percent inhibition of bacterial growth for each compound.
11. Data Analysis:
-
Hits are identified as compounds that exhibit a predefined threshold of growth inhibition (e.g., ≥90%).
-
Confirmed hits are then subjected to dose-response analysis to determine the Minimum Inhibitory Concentration (MIC).
Caption: High-Throughput Screening Workflow for Antitubercular Compounds.
Application Note 2: Antileishmanial Activity Screening
Imidazo[1,2-a]pyridines have also been identified as potent agents against Leishmania donovani, the causative agent of visceral leishmaniasis.[2][12][13] High-content screening (HCS) assays targeting the intracellular amastigote stage of the parasite within host macrophages are highly relevant for identifying clinically effective compounds.
Quantitative Data Summary: Antileishmanial Activity
| Compound Class | Target | Assay Type | Activity Metric | Value | Reference |
| Imidazo[1,2-a]pyridine hit series | L. donovani in THP-1 cells | High-Content Screening | EC50 | Varies by analog | [2] |
| Amphotericin B (control) | L. donovani in THP-1 cells | High-Content Screening | EC50 | ~0.2 µM | [12] |
EC50: Half-maximal Effective Concentration.
Experimental Protocol: High-Content Screening of Intracellular L. donovani
This protocol is based on established high-content imaging assays for Leishmania donovani.[5][12][14]
1. Materials and Reagents:
-
THP-1 human monocytic cell line
-
Leishmania donovani promastigotes
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
384-well imaging plates
-
Imidazo[1,2-a]pyridine compound library
-
Hoechst 33342
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO)
2. Assay Procedure:
-
Seed THP-1 cells into 384-well imaging plates at a density of 2 x 10^4 cells/well in the presence of 50 ng/mL PMA to induce differentiation into macrophages. Incubate for 48-72 hours.
-
Infect the differentiated THP-1 cells with L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Remove extracellular parasites by washing.
-
Add test compounds from the imidazo[1,2-a]pyridine library to the infected cells.
-
Incubate for 72 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei of both host cells and amastigotes with Hoechst 33342.
-
Acquire images using an automated high-content imaging system.
9. Data Analysis:
-
Image analysis software is used to quantify the number of host cells and the number of intracellular amastigotes per cell.
-
The infection rate and the number of amastigotes per infected cell are determined.
-
The EC50 for antileishmanial activity and the CC50 for host cell cytotoxicity are calculated.
Caption: High-Content Screening Workflow for Antileishmanial Compounds.
Application Note 3: Anticancer Activity Screening
Imidazo[1,2-a]pyridines have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the Wnt/β-catenin, PDGFR, and c-Met pathways.[15][16][17] High-throughput screening assays are crucial for identifying compounds that modulate these pathways.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target | Assay Type | Activity Metric | Value | Reference |
| Imidazo[1,2-a]pyridine derivative | PDGFRβ | Cell-based | IC50 | 18 nM | [15] |
| Imidazo[1,2-a]pyridine derivative (22e) | c-Met kinase | Kinase assay | IC50 | 3.9 nM | [16] |
| Imidazo[1,2-a]pyridine derivative (22e) | EBC-1 cells (c-Met addicted) | Cell proliferation | IC50 | 45.0 nM | [16] |
| Imidazo[1,2-a]pyridine hybrids | A549 lung cancer cells | Cytotoxicity | IC50 | 50.56 µM (HB9) | [18] |
| Imidazo[1,2-a]pyridine hybrids | HepG2 liver cancer cells | Cytotoxicity | IC50 | 51.52 µM (HB10) | [18] |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocol: Wnt/β-catenin Signaling Luciferase Reporter Assay
This protocol is designed to identify inhibitors of the Wnt/β-catenin signaling pathway.[3][17][19][20]
1. Materials and Reagents:
-
HEK293T cells
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM supplemented with 10% FBS
-
Wnt3a conditioned medium
-
96-well white, clear-bottom plates
-
Dual-Glo Luciferase Assay System
-
Imidazo[1,2-a]pyridine compound library
2. Assay Procedure:
-
Co-transfect HEK293T cells with the TCF/LEF luciferase reporter and Renilla luciferase control plasmids.
-
Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Add test compounds from the imidazo[1,2-a]pyridine library to the cells.
-
After 1 hour of pre-incubation with the compounds, stimulate the cells with Wnt3a conditioned medium.
-
Incubate for 24 hours at 37°C.
-
Measure Firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
7. Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of Wnt signaling for each compound.
-
Determine the IC50 for active compounds.
Caption: Canonical Wnt/β-catenin Signaling Pathway.
Experimental Protocol: c-Met Kinase Assay
This is a biochemical assay to identify direct inhibitors of c-Met kinase activity.[16][21][22][23][24]
1. Materials and Reagents:
-
Recombinant human c-Met kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
384-well plates
-
ADP-Glo Kinase Assay kit
-
Imidazo[1,2-a]pyridine compound library
2. Assay Procedure:
-
Add 5 µL of kinase buffer containing the c-Met enzyme to each well of a 384-well plate.
-
Add test compounds from the imidazo[1,2-a]pyridine library.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo Kinase Assay kit according to the manufacturer's protocol.
6. Data Analysis:
-
Calculate the percent inhibition of c-Met kinase activity for each compound.
-
Determine the IC50 for active compounds.
Caption: Simplified c-Met Signaling Pathway.
Experimental Protocol: PDGFRβ Cellular Phosphorylation Assay
This is a cell-based assay to measure the inhibition of PDGFRβ autophosphorylation.[15][25][26]
1. Materials and Reagents:
-
NIH3T3 cells (or other cells overexpressing PDGFRβ)
-
DMEM with 10% FBS
-
PDGF-BB ligand
-
96-well plates
-
Lysis buffer
-
Phospho-PDGFRβ (Tyr751) ELISA kit
-
Imidazo[1,2-a]pyridine compound library
2. Assay Procedure:
-
Seed NIH3T3 cells into 96-well plates and grow to confluence.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-incubate the cells with test compounds from the imidazo[1,2-a]pyridine library for 2 hours.
-
Stimulate the cells with PDGF-BB (50 ng/mL) for 10 minutes at 37°C.
-
Lyse the cells and measure the levels of phosphorylated PDGFRβ using a sandwich ELISA kit according to the manufacturer's protocol.
6. Data Analysis:
-
Calculate the percent inhibition of PDGFRβ phosphorylation for each compound.
-
Determine the IC50 for active compounds.
Caption: Simplified PDGFR Signaling Pathway.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 8. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. revvity.com [revvity.com]
- 26. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Imidazo[1,2-a]pyridines as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This privileged scaffold is present in several commercially available drugs, highlighting its therapeutic potential.[1] This document provides an overview of the applications of imidazo[1,2-a]pyridine derivatives as potential therapeutic agents, with a focus on their anticancer, antiviral, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.
I. Anticancer Applications
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor progression.[2][3]
Data Presentation: Anticancer Activity
The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in Table 1 for comparative analysis.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | <12 | [4] |
| WM115 | Melanoma | <12 | [4] | |
| HeLa | Cervical Cancer | ~10 | [4] | |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | [5][6] |
| HepG2 | Hepatocellular Carcinoma | 13 | [5][6] | |
| MCF-7 | Breast Cancer | 11 | [5][6] | |
| A375 | Melanoma | 11 | [5][6] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [2][3] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [2][3] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [2][3] |
| PI3Kα Inhibitor | T47D | Breast Cancer | >10 | [4] |
| PIK3CA Inhibitor | A375 | Melanoma | 0.14 | [4] |
| HeLa | Cervical Cancer | 0.21 | [4] |
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A key mechanism through which imidazo[1,2-a]pyridines exert their anticancer effects is by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[7][8] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[9][10] Imidazo[1,2-a]pyridine derivatives have been designed as potent PI3K/mTOR dual inhibitors.[11][12]
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14]
Materials:
-
Cancer cell line of interest (e.g., A375, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Imidazo[1,2-a]pyridine test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
II. Antiviral Applications
Certain imidazo[1,2-a]pyridine derivatives have shown promising activity against various viruses, particularly Human Cytomegalovirus (HCMV).
Data Presentation: Anti-HCMV Activity
The antiviral efficacy of imidazo[1,2-a]pyridine derivatives against HCMV is presented in Table 2, with IC50 values indicating the concentration required to inhibit viral activity by 50%.
Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives against HCMV
| Compound/Derivative | Virus Strain | Assay Type | IC50 (µM) | Reference |
| GK1 | HCMV | Plaque Reduction Assay | ~1.8 | [17] |
| GK2 | HCMV | Plaque Reduction Assay | ~1.8 | [17] |
| Compound 22 | HCMV (Davis) | CPE Assay | <1 | [18] |
| Compound 23 | HCMV (Davis) | CPE Assay | <1 | [18] |
| Compound 27 | HCMV (Davis) | CPE Assay | 0.33 | [18] |
CPE: Cytopathic Effect
Experimental Protocols
This protocol describes a method to evaluate the ability of imidazo[1,2-a]pyridine compounds to neutralize HCMV infectivity.
Materials:
-
Human foreskin fibroblast (HFF) or other permissive cells
-
HCMV strain (e.g., AD169 or Towne)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine test compounds
-
96-well plates
-
Reagents for detecting viral infection (e.g., antibody for viral immediate-early proteins and secondary antibody for immunostaining, or a reporter virus strain)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HFF cells in 96-well plates and grow to confluence.
-
-
Virus-Compound Pre-incubation:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds.
-
In a separate plate, mix the compound dilutions with a known titer of HCMV.
-
Incubate the virus-compound mixture for 1-4 hours at 37°C.[19]
-
-
Infection:
-
Remove the culture medium from the HFF cells and inoculate with the virus-compound mixture.
-
Incubate for 1-2 hours to allow for viral entry.
-
-
Post-Infection Incubation:
-
Remove the inoculum and add fresh culture medium containing the corresponding concentration of the test compound.
-
Incubate the plates for an appropriate period (e.g., 24-72 hours) to allow for viral gene expression or plaque formation.[20]
-
-
Quantification of Viral Inhibition:
-
For Immunostaining: Fix the cells, and perform immunostaining for an early viral antigen (e.g., IE1). Count the number of infected cells or measure the fluorescence intensity.
-
For Plaque Reduction Assay: After a longer incubation period (7-14 days), fix and stain the cells to visualize and count viral plaques.
-
For Reporter Virus: Measure the reporter gene expression (e.g., GFP, luciferase).
-
-
Data Analysis:
-
Determine the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
III. Antimicrobial Applications
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antibacterial and antifungal activities.
Data Presentation: Antimicrobial Activity
The antimicrobial potency of selected imidazo[1,2-a]pyridine derivatives is summarized in Table 3, presenting the Minimum Inhibitory Concentration (MIC) values.
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |
| Compound 5h | Staphylococcus aureus (clinical strain) | Antibacterial | 6.25 | [21] |
| Staphylococcus aureus (reference strain) | Antibacterial | 3.125 | [21] | |
| Azo-linked derivative 4e | Gram-positive & Gram-negative bacteria | Antibacterial | 500-1000 | [22] |
| Compound 10i | Candida albicans | Antifungal | 41.98 (µmol/L) | [23] |
| Compound 21c | Various bacteria | Antibacterial | 4 | [24] |
| Compound 21g | Various bacteria | Antibacterial | 4 | [24] |
Experimental Protocols
This protocol details the broth microdilution method to determine the MIC of imidazo[1,2-a]pyridine compounds against bacterial strains.[25][26]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Imidazo[1,2-a]pyridine test compounds
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[27]
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the imidazo[1,2-a]pyridine compounds in broth.[27] A typical volume is 50 or 100 µL per well.
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[25]
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of new therapeutic agents. The data and protocols presented herein provide a foundation for researchers to explore the anticancer, antiviral, and antimicrobial potential of this important class of compounds. Further investigation into structure-activity relationships, mechanism of action, and in vivo efficacy is warranted to translate these promising findings into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. A small molecule exerts selective antiviral activity by targeting the human cytomegalovirus nuclear egress complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel microneutralization assay for HCMV using automated data collection and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human cytomegalovirus-inhibitory flavonoids: Studies on antiviral activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Anticancer Evaluation of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] This scaffold is present in numerous natural products and approved drugs, underscoring its therapeutic potential.[3] In the realm of oncology, IP derivatives have emerged as promising candidates for anticancer drug development, exhibiting potent inhibitory effects against a variety of cancer cell lines, including those of the breast, liver, colon, and lung.[1][2] These compounds exert their anticancer effects through various mechanisms, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[2][4][5] This document provides detailed protocols for the synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation for anticancer activity, along with a summary of reported quantitative data and visual representations of key processes.
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [5] |
| WM115 (Melanoma) | 12.6 | [5] | |
| HeLa (Cervical) | 34.2 | [5] | |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [6][7] |
| HepG2 (Hepatocellular) | 13 | [6][7] | |
| MCF-7 (Breast) | 11 | [6][7] | |
| A375 (Skin) | 11 | [6][7] | |
| IP-5 | HCC1937 (Breast) | 45 | [8][9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [8][9] |
| IP-7 | HCC1937 (Breast) | 79.6 | [8][9] |
| Compound 6d | HepG2 (Hepatocellular) | - | [10] |
| Compound 6i | HepG2 (Hepatocellular) | - | [10] |
Experimental Protocols
I. Synthesis of Imidazo[1,2-a]pyridine Derivatives via One-Pot, Three-Component Reaction
This protocol describes an efficient, iodine-catalyzed, one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][11]
Materials:
-
Aryl aldehyde (e.g., 4-Nitrobenzaldehyde)
-
2-Aminopyridine
-
tert-Butyl isocyanide
-
Iodine (catalyst)
-
Ethanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyridine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).[11]
-
Add a catalytic amount of iodine (0.5 mol%) to the reaction mixture.[11]
-
Stir the reaction mixture at room temperature.[11]
-
Monitor the progress of the reaction using TLC.[11]
-
Upon completion of the reaction (indicated by the formation of a precipitate), filter the solid product.[11]
-
Wash the precipitate with cold ethanol and dry under vacuum to obtain the desired imidazo[1,2-a]pyridine derivative.[12]
II. In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A375, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazo[1,2-a]pyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthesized imidazo[1,2-a]pyridine compounds in the growth medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 hours.[5]
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
III. Western Blot Analysis for Mechanistic Studies
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of the test compounds, for example, by observing changes in the levels of proteins involved in apoptosis or cell cycle regulation.[5][8]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-caspase-9, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the protein bands using a chemiluminescence detection system.[5]
-
Analyze the relative expression level of the proteins, normalizing to a loading control like ß-actin.[5]
Visualizations
Caption: General synthetic scheme for imidazo[1,2-a]pyridines.
Caption: Workflow for anticancer drug screening.
Caption: Key signaling pathways affected by imidazo[1,2-a]pyridines.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application of Imidazo[1,2-a]pyridines as Potent Antimycobacterial Agents
Introduction:
Imidazo[1,2-a]pyridines (IPs) have emerged as a highly promising class of heterocyclic compounds in the fight against tuberculosis (TB), a devastating infectious disease caused by Mycobacterium tuberculosis (Mtb).[1][2][3] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for novel therapeutics with new mechanisms of action.[4][5] Imidazo[1,2-a]pyridine derivatives have demonstrated remarkable potency against both drug-sensitive and drug-resistant strains of Mtb, with some compounds currently in clinical trials.[1] This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridines as antimycobacterial agents, including their mechanism of action, structure-activity relationships, and detailed protocols for their evaluation.
Mechanism of Action
Several studies have elucidated that a primary target of many antimycobacterial imidazo[1,2-a]pyridines is the cytochrome bcc complex, specifically the QcrB subunit of the ubiquinol cytochrome c reductase.[6][7][8][9] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of adenosine triphosphate (ATP) levels and subsequent bacterial cell death.[7] This novel mechanism of action is distinct from that of many existing anti-TB drugs, making imidazo[1,2-a]pyridines effective against resistant strains.[5][6] Some derivatives have also been reported to target other essential enzymes, such as the enoyl-acyl carrier protein reductase (InhA).[10][11]
Figure 1: Proposed mechanism of action of Imidazo[1,2-a]pyridines.
Quantitative Data on Antimycobacterial Activity
The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv
| Compound ID | Modification | MIC (µg/mL) | MIC (µM) | Reference |
| IPA-6 | Imidazo[1,2-a]pyridine amide | 0.05 | - | [1][12] |
| IPA-9 | Imidazo[1,2-a]pyridine amide | 0.4 | - | [1][12] |
| IPS-1 | Imidazo[1,2-a]pyridine sulfonamide | 0.4 | - | [1][12] |
| Compound 1 | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | - | ≤1 | [13] |
| Compound 18 | Imidazo[1,2-a]pyridine-3-carboxamide | - | 0.004 | [6] |
| Compound 15 | Imidazo[1,2-a]pyridine-3-carboxamide | - | 0.02 | [6] |
| Compound 16 | Imidazo[1,2-a]pyridine-3-carboxamide | - | 0.006 | [6] |
| Compound 6a | Substituted imidazo[1,2-a]pyridine | - | 0.6 | [10] |
| Compound 6k | Substituted imidazo[1,2-a]pyridine | - | 0.9 | [10] |
| Compound 26g | 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA | - | 0.041-2.64 | [14] |
| Compound 26h | 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA | - | 0.041-2.64 | [14] |
| Compound A2 | N-benzylic imidazo[1,2-a]pyridine carboxamide | - | < 0.035 | [15] |
| Compound B1 | N-benzylic imidazo[1,2-a]pyridine carboxamide | - | < 0.035 | [15] |
| Compound 15 (Wadsworth) | Imidazo[1,2-a]pyridinecarboxamide | - | 0.10-0.19 | [4] |
| Compound 16 (Wadsworth) | Imidazo[1,2-a]pyridinecarboxamide | - | 0.10-0.19 | [4] |
Table 2: Cytotoxicity and Selectivity Index of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) | Reference |
| IPA-6 | HEK-293 | 72.1 µg/mL | 1442 | [1] |
| IPA-4 | HEK-293 | 102.88 µg/mL | 66 | [1] |
| IPA-7 | HEK-293 | 84.06 µg/mL | 106 | [1] |
| IPA-9 | HEK-293 | 75.99 µg/mL | 190 | [1] |
| IPS-1 | HEK-293 | 101.34 µg/mL | 253 | [1] |
| Compound 26g | - | - | 4395 | [14] |
| Compound 26h | - | - | 1405 | [14] |
| Compounds 1, 3, 4, 6 | VERO | >128 | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation of novel chemical entities. Below are standardized protocols for assessing the antimycobacterial activity and cytotoxicity of imidazo[1,2-a]pyridine derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from methodologies described in several studies for determining the in vitro anti-TB activity of imidazo[1,2-a]pyridine derivatives.[12]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds (imidazo[1,2-a]pyridines)
-
Standard anti-TB drugs (e.g., Isoniazid, Ethambutol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:20 in fresh Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Compound Preparation and Plating:
-
Dissolve the test compounds and standard drugs in DMSO to prepare stock solutions.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using Middlebrook 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1%, which is non-toxic to the bacteria.
-
Include a drug-free control well (containing only DMSO and media) and a media-only control well (for sterility check).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compounds and controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Figure 2: Workflow for MIC determination using MABA.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the toxicity of imidazo[1,2-a]pyridines against a mammalian cell line, such as HEK-293 (Human Embryonic Kidney cells).[1]
Materials:
-
HEK-293 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (imidazo[1,2-a]pyridines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HEK-293 cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds.
-
Include a vehicle control (DMSO) and a media-only control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Figure 3: Workflow for cytotoxicity assessment using MTT assay.
Conclusion
Imidazo[1,2-a]pyridines represent a validated and highly promising scaffold for the development of new antimycobacterial agents. Their potent activity against drug-resistant strains, coupled with a novel mechanism of action, positions them as a critical component in the future of TB therapy. The protocols and data presented here provide a framework for the continued research and development of this important class of compounds. Further optimization of their pharmacokinetic and pharmacodynamic properties will be essential for their successful clinical translation.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Imidazo[1,2-a]pyridine-Based PI3 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical development of imidazo[1,2-a]pyridine-based inhibitors of Phosphoinositide 3-kinase (PI3K). This document outlines the key signaling pathways, presents quantitative data for representative compounds, and offers detailed protocols for essential in vitro and in vivo assays.
Introduction to Imidazo[1,2-a]pyridines as PI3K Inhibitors
The imidazo[1,2-a]pyridine scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] In the context of oncology, derivatives of this scaffold have been successfully developed as potent inhibitors of the PI3K signaling pathway.[3][4] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[8][9][10]
Imidazo[1,2-a]pyridine-based compounds have been designed to target the ATP-binding site of PI3K, thereby inhibiting its kinase activity and downstream signaling.[4] Structure-activity relationship (SAR) studies have focused on modifications at various positions of the imidazo[1,2-a]pyridine ring to enhance potency and selectivity for different PI3K isoforms.[3][11] This has led to the discovery of potent inhibitors with nanomolar efficacy against PI3Kα, the isoform frequently mutated in cancer.[11][12]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[6] Activated AKT, in turn, phosphorylates a myriad of substrates, leading to the activation of mTOR and the promotion of cell cycle progression, protein synthesis, and inhibition of apoptosis.[5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[5][6]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Quantitative Data of Representative Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
The following tables summarize the in vitro activity of several imidazo[1,2-a]pyridine-based PI3K inhibitors against PI3K isoforms and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| PIK-75 | 5.8 | - | - | - | [13] |
| Compound 35 | 150 | - | - | - | [11] |
| Thiazole derivative 12 | 2.8 | - | - | - | [8] |
| 1,2,4-oxadiazole derivative | 2 | - | - | - | [8] |
| Compound 13k | 1.94 | - | - | - | [12] |
| Compound 22c | 0.22 | - | - | 23 (mTOR) | [14] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Thiazole derivative 12 | A375 | Melanoma | 0.14 | [8] |
| HeLa | Cervical Cancer | 0.21 | [8] | |
| Compound 35 | T47D | Breast Cancer | 7.9 | [11] |
| MCF-7 | Breast Cancer | 9.4 | [11] | |
| Compound 6 | A375 | Melanoma | <12 | [8] |
| WM115 | Melanoma | <12 | [8] | |
| HeLa | Cervical Cancer | 9.7 - 44.6 | [8] | |
| Compound 13k | HCC827 | Lung Cancer | 0.09 | [12] |
| A549 | Lung Cancer | 0.23 | [12] | |
| SH-SY5Y | Neuroblastoma | 0.43 | [12] | |
| HEL | Erythroleukemia | 0.15 | [12] | |
| MCF-7 | Breast Cancer | 0.21 | [12] | |
| Compound 22c | MCF-7 | Breast Cancer | 0.13 | [14] |
| HCT-116 | Colorectal Cancer | 0.02 | [14] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [15] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [15] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [15] |
Experimental Protocols
The following section provides detailed protocols for key experiments in the development of imidazo[1,2-a]pyridine-based PI3K inhibitors.
Caption: Preclinical Development Workflow.
In Vitro PI3K Kinase Assay (ADP-Glo™)
This protocol describes the determination of the in vitro inhibitory activity of test compounds against PI3Kα using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][16][17][18]
Materials:
-
PI3Kα enzyme
-
PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[16]
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
Test compounds (imidazo[1,2-a]pyridine derivatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or vehicle control (DMSO).
-
Add the PI3Kα enzyme diluted in PI3K Reaction Buffer containing the lipid substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.[16]
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compounds.[8][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blot Analysis of AKT Phosphorylation
This protocol is used to determine the effect of the test compounds on the phosphorylation of AKT, a key downstream effector of PI3K.[3][5][9]
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AKT (Ser473), anti-total AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat them with the test compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total AKT and the loading control.
-
Quantify the band intensities to determine the relative levels of p-AKT.
In Vivo Tumor Xenograft Studies
This protocol outlines the evaluation of the anti-tumor efficacy of a lead imidazo[1,2-a]pyridine-based PI3K inhibitor in a mouse xenograft model.[13]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the immunodeficient mice.[13]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the lead compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.[13]
-
Monitor the body weight and overall health of the mice throughout the study.[13]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the compound.
These application notes and protocols provide a foundational framework for the preclinical development of imidazo[1,2-a]pyridine-based PI3K inhibitors. Researchers should adapt and optimize these methods based on their specific compounds and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.jp]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. promega.de [promega.de]
- 13. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 14. ADP-Glo™ Kinase Assay [promega.sg]
- 15. ulab360.com [ulab360.com]
- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Phosphoinositide 3-kinase inhibitors combined with imatinib in patient-derived xenograft models of gastrointestinal stromal tumors: Rationale and efficacy - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Imidazo[1,2-a]pyridine-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl imidazo[1,2-a]pyridine-8-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For this compound, the key starting materials are methyl 2-aminoisonicotinate and a haloacetaldehyde equivalent (e.g., chloroacetaldehyde or bromoacetaldehyde).
Q2: Why is the yield of my reaction low?
A2: Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. The electron-withdrawing nature of the methyl ester group at the 8-position can deactivate the pyridine nitrogen, making the initial alkylation step more challenging compared to electron-rich 2-aminopyridines. Careful optimization of the base, solvent, and temperature is crucial.
Q3: What are the common side products in this synthesis?
A3: Potential side products can arise from self-condensation of the haloacetaldehyde, polymerization, or alternative reaction pathways of the 2-aminopyridine. In some cases, dimerization or reaction of the initial product with starting materials can occur. Proper control of stoichiometry and reaction temperature can minimize these side reactions.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and petroleum ether is often effective. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient reactivity of the 2-aminopyridine due to the electron-withdrawing ester group. 2. Inactive or degraded haloacetaldehyde reagent. 3. Suboptimal reaction temperature. | 1. Use a stronger, non-nucleophilic base to facilitate the initial N-alkylation. 2. Use freshly prepared or commercially available stabilized haloacetaldehyde solution. 3. Gradually increase the reaction temperature and monitor the progress by TLC. For some imidazo[1,2-a]pyridine syntheses, reflux temperatures are necessary. |
| Multiple Spots on TLC (Side Products) | 1. Self-condensation of the haloacetaldehyde. 2. Reaction temperature is too high, leading to decomposition. 3. Incorrect stoichiometry of reactants. | 1. Add the haloacetaldehyde solution dropwise to the reaction mixture to maintain a low concentration. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Use a slight excess (1.1-1.2 equivalents) of the haloacetaldehyde. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent. 2. Formation of a salt with the acid byproduct. | 1. After the reaction, concentrate the mixture under reduced pressure and perform an extraction with a suitable organic solvent like ethyl acetate. 2. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. |
| Yield is not reproducible | 1. Inconsistent quality of starting materials. 2. Variations in reaction setup and conditions. | 1. Ensure the purity of methyl 2-aminoisonicotinate and the concentration of the haloacetaldehyde solution. 2. Maintain consistent stirring speed, heating, and reaction time across all experiments. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of related imidazo[1,2-a]pyridines. Optimization may be required.
Materials:
-
Methyl 2-aminoisonicotinate
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde dimethyl acetal
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol or Acetonitrile
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 2-aminoisonicotinate (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Data Presentation
Table 1: Comparison of Solvents for Imidazo[1,2-a]pyridine Synthesis
Based on a study on a similar 8-iodo-substituted precursor, the choice of solvent can significantly impact the yield.[1]
| Solvent | Yield (%) | Reference |
| Acetonitrile | Moderate | [1] |
| Ethanol | 84-91% | [1] |
Visualizations
Diagram 1: General Reaction Scheme
Caption: General synthesis of the target molecule.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
References
Technical Support Center: Overcoming Solubility Challenges of Imidazo[1,2-a]pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of imidazo[1,2-a]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound is showing poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are my initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,2-a]pyridines.[1] This can lead to assay artifacts, including underestimated potency and high data variability. Here is a recommended initial workflow:
-
Quantify Solubility: The first step is to determine the kinetic and thermodynamic solubility of your compound in the assay buffer.
-
Kinetic solubility reflects the concentration at which a compound precipitates when added from a DMSO stock solution to an aqueous buffer, mimicking typical in vitro assay conditions.
-
Thermodynamic solubility is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in the buffer over a longer period (e.g., 24-48 hours).
-
-
Modify Assay Conditions: If the measured solubility is close to the desired assay concentration, minor adjustments to the protocol may suffice. This could involve adding a small percentage of bovine serum albumin (BSA) or carefully optimizing the final DMSO concentration.[1] However, be mindful that these changes could potentially interfere with the assay.
-
Implement a Solubilization Strategy: If the intrinsic solubility is significantly lower than required, a more robust solubilization strategy is necessary. Common approaches include chemical modification of the scaffold, salt formation, or employing advanced formulation techniques.[1]
Q2: I'm in the lead optimization phase. How can I chemically modify my imidazo[1,2-a]pyridine scaffold to improve its solubility?
A2: Structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridines frequently involve chemical modifications to enhance solubility and other pharmacokinetic properties. The primary goal is to introduce polar functional groups without significantly compromising the compound's biological activity.
Key strategies for chemical modification include:
-
Introduce Polar Groups: The addition of polar functionalities such as sulfonamides, sulfonyl groups, or extra nitrogen atoms (e.g., a 2-pyridyl group) can increase the polarity and, consequently, the aqueous solubility of the compound.[1]
-
Create Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The properties of the resulting compound can be fine-tuned by varying the amine used in the amide formation.[1]
-
Balance Lipophilicity and Potency: There is often a delicate balance between a compound's lipophilicity and its potency. While larger, more lipophilic groups can sometimes enhance potency, they often lead to decreased solubility.[1] Replacing a non-polar group like a methyl group with a more polar or ionizable one can be a beneficial approach.
Q3: My imidazo[1,2-a]pyridine is a basic compound. Can I improve its solubility by forming a salt?
A3: Yes, for basic imidazo[1,2-a]pyridine compounds, salt formation is a highly effective strategy to improve aqueous solubility. By reacting the basic nitrogen atom(s) in your compound with an acid, you can form a more soluble salt.
| Compound Form | Illustrative Aqueous Solubility (mg/mL) |
| Free Base | < 0.01 |
| Hydrochloride Salt | 5.2 |
| Mesylate Salt | 15.8 |
| Sulfate Salt | 8.5 |
| Tosylate Salt | 2.1 |
Note: The values in this table are illustrative and the actual solubility will depend on the specific imidazo[1,2-a]pyridine structure and the chosen salt form.
Q4: Chemical modification and salt formation are not viable options for my current project. What formulation strategies can I use for in vivo studies?
A4: When chemical modification is not feasible, advanced formulation strategies can significantly enhance the solubility and bioavailability of your imidazo[1,2-a]pyridine compound. Three widely used and effective approaches are:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly soluble molecules, thereby increasing their apparent solubility in aqueous solutions.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix. This high-energy form can lead to a substantial increase in aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are very effective. These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the gastrointestinal tract, which helps to solubilize the drug for absorption.
Quantitative Data on Solubility Enhancement
Here are some examples of how different strategies have impacted the aqueous solubility of imidazo[1,2-a]pyridine compounds.
Table 1: Solubility Enhancement of an Imidazo[1,2-a]pyridine Anti-TB Agent
| Compound | Aqueous Solubility (mg/mL) |
| Q203 (Telacebec) | 0.079 |
| Analogue with Scaffold Modification | 2.10 |
| Data sourced from a study on imidazo[1,2-a]pyridine analogues as antituberculosis agents.[2] |
Table 2: Aqueous Solubility of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
| Compound ID | Aqueous Solubility at pH 7.4 (µM) |
| 1 | 181 |
| 3 | 149 |
| 4 | 148 |
| 6 | 25 |
| Data sourced from a study on the discovery of imidazo[1,2-a]pyridine-3-carboxamides with anti-tuberculosis activity. |
Table 3: Aqueous Solubility of Zolpidem Tartrate
| Compound | Solubility in Water |
| Zolpidem Tartrate | 23 mg/mL at 20 °C |
| Data for the well-known drug Zolpidem, which has an imidazo[1,2-a]pyridine core.[3] |
Experimental Protocols
Protocol 1: Salt Formation for Solubility Enhancement
This protocol outlines a general procedure for screening different salt forms of a basic imidazo[1,2-a]pyridine compound to identify a form with improved aqueous solubility.
-
Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, p-toluenesulfonic acid) to use as counter-ions.
-
Stoichiometry: Prepare solutions of the chosen acids, typically at a 1:1 molar ratio with your imidazo[1,2-a]pyridine compound.
-
Solvent Selection: Select a suitable solvent system for the salt formation reaction. This is often a solvent in which the free base is soluble, but the salt is expected to be less soluble, to facilitate precipitation.
-
Reaction and Crystallization:
-
Dissolve your imidazo[1,2-a]pyridine free base in the chosen solvent.
-
Slowly add the acid solution to the solution of the free base while stirring.
-
Allow the mixture to stir for a period to encourage salt formation and crystallization. This may require cooling or the addition of an anti-solvent.
-
-
Isolation and Drying:
-
Collect the precipitated salt by filtration.
-
Wash the salt with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the salt under vacuum.
-
-
Characterization and Solubility Measurement:
-
Confirm the formation of a new crystalline salt form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Measure the aqueous solubility of each salt form and compare it to the solubility of the free base.
-
-
Optimal Salt Selection: Based on the solubility data and other physicochemical properties (e.g., crystallinity, stability, hygroscopicity), select the most promising salt for further development.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol describes the preparation of an ASD to enhance the solubility of an imidazo[1,2-a]pyridine compound.
-
Excipient Selection: Choose a suitable polymer carrier that is miscible with your compound. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), or Soluplus®.
-
Solvent System Identification: Identify a common solvent or a solvent system that can dissolve both your imidazo[1,2-a]pyridine compound and the selected polymer.
-
Spray Drying:
-
Prepare a solution of your compound and the polymer in the chosen solvent.
-
Atomize this solution into a hot stream of a drying gas (e.g., nitrogen) in a spray dryer. The rapid evaporation of the solvent will trap your compound in an amorphous state within the polymer matrix.
-
-
Secondary Drying: Collect the resulting powder and subject it to a secondary drying process, such as in a vacuum oven, to remove any residual solvent.
-
Characterization:
-
Verify the amorphous nature of the dispersion using XRPD (which should show the absence of crystalline peaks) and DSC (which should show a single glass transition temperature, Tg).
-
Measure the aqueous solubility and dissolution rate of the ASD and compare them to the crystalline compound.
-
Signaling Pathway Diagrams
Imidazo[1,2-a]pyridines in Cancer: Inhibition of the PI3K/Akt/mTOR Pathway
Several imidazo[1,2-a]pyridine derivatives have been investigated as potential anticancer agents and have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Imidazo[1,2-a]pyridines in Tuberculosis: Targeting QcrB in the Electron Transport Chain
A significant class of imidazo[1,2-a]pyridine-based anti-tuberculosis agents, including the clinical candidate telacebec (Q203), functions by inhibiting QcrB, a subunit of the cytochrome bc1 complex in the electron transport chain of Mycobacterium tuberculosis. This disruption of cellular respiration leads to ATP depletion and bacterial cell death.
References
troubleshooting side reactions in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inefficient Catalyst: The choice and amount of catalyst can be critical. For instance, in Lewis acid-catalyzed reactions, the activity of the catalyst can be diminished by moisture. Ensure anhydrous conditions if necessary.
-
-
Degradation:
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of starting materials or the desired product. Consider using milder reaction conditions if possible. For example, microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature and for a shorter duration.[1]
-
-
Side Reactions:
-
The formation of byproducts is a major contributor to low yields. Please refer to the specific questions below that address common side reactions like dimerization and Schiff base formation.
-
Quantitative Data on Yield Improvement:
The following table summarizes the impact of reaction conditions on the yield of imidazo[1,2-a]pyridines in selected reactions.
| Reaction Type | Standard Conditions | Yield (%) | Optimized Conditions | Yield (%) | Reference |
| Synthesis from α-haloketone | Reflux in ethanol | ~60-70% | Microwave irradiation (100W, 80°C), NH4Cl catalyst in EtOH | 89% | [2] |
| Groebke-Blackburn-Bienaymé | Sc(OTf)₃ in MeOH, 16h | Variable | BF₃·MeCN, trimethyl orthoformate, one-pot | up to 85% | [3] |
| Copper-Catalyzed Synthesis | CuBr in DMF, 80°C | up to 90% | Use of air as an oxidant | up to 90% | [4] |
| Iodine-Catalyzed Synthesis | I₂ (20 mol%) in water | 84% | Optimization of catalyst loading and solvent | up to 96% | [5] |
Q2: I am observing a significant amount of a dimeric byproduct in my Tschitschibabin-type reaction. How can I prevent this?
A2: Dimerization is a known side reaction in the Chichibabin reaction, especially when using substituted pyridines.[6] This typically occurs at high temperatures and atmospheric pressure.
Troubleshooting Strategy:
The formation of the dimer can be significantly suppressed by applying pressure. Running the reaction under a nitrogen atmosphere at elevated pressure favors the desired amination over dimerization.
Experimental Protocol to Minimize Dimerization:
-
Reaction Setup: In a high-pressure autoclave, combine the substituted pyridine and sodium amide in an appropriate anhydrous solvent (e.g., xylene or toluene).
-
Pressurization: Seal the autoclave and purge with nitrogen gas. Pressurize the vessel with nitrogen to the desired pressure (e.g., 350 psi).
-
Reaction: Heat the mixture to the reaction temperature (typically 150-200°C) and maintain for the required duration.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess pressure. Quench the reaction mixture with a proton source (e.g., water or ammonium chloride solution) and proceed with standard extraction and purification procedures.
Logical Relationship for Minimizing Dimerization:
Caption: Workflow for reducing dimer formation in Tschitschibabin reactions.
Q3: In my Groebke-Blackburn-Bienaymé (GBB) reaction, I am isolating a significant amount of a Schiff base impurity. How can I avoid this?
A3: The formation of a Schiff base (an imine) from the aldehyde and the 2-aminopyridine is the initial step of the GBB reaction. If this intermediate does not proceed to the next step, it can remain as a significant impurity.[7]
Troubleshooting Strategy:
The accumulation of the Schiff base intermediate can often be overcome by adjusting the stoichiometry of the reactants. Using a slight excess of the 2-aminopyridine can help to drive the reaction towards the desired product and consume the Schiff base.[7]
Experimental Protocol to Avoid Schiff Base Impurity:
-
Reactant Stoichiometry: Instead of using a 1:1:1 ratio of aldehyde, 2-aminopyridine, and isocyanide, use a slight excess of the 2-aminopyridine (e.g., 1.1 to 1.2 equivalents).
-
Reaction Conditions: Maintain the optimized reaction conditions (catalyst, solvent, temperature) for your specific substrates.
-
Monitoring: Monitor the reaction by TLC. The Schiff base is typically less polar than the final product. The reaction should be continued until the Schiff base spot is minimized.
Signaling Pathway for GBB Reaction and Side Product:
Caption: Simplified pathway of the GBB reaction showing Schiff base formation.
Q4: I am having trouble with the regioselectivity of my reaction, obtaining a mixture of isomers. How can I control this?
A4: Regioselectivity can be a challenge, particularly with unsymmetrically substituted 2-aminopyridines. The electronic and steric properties of the substituents on the pyridine ring can influence which nitrogen atom participates in the cyclization.
Troubleshooting Strategy:
-
Choice of Catalyst: The nature of the catalyst can influence the regioselectivity. For instance, in some metal-catalyzed reactions, the coordination of the metal to the pyridine nitrogen can direct the reaction to a specific position.
-
Reaction Conditions: Temperature and solvent can also play a role. Running the reaction at a lower temperature may favor the thermodynamically more stable product.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, forcing the reaction to occur at the desired position.
Experimental Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing regioselectivity in imidazo[1,2-a]pyridine synthesis.
Purification Protocols
Q5: What are the general guidelines for purifying imidazo[1,2-a]pyridines?
A5: The two most common methods for purifying imidazo[1,2-a]pyridines are column chromatography and recrystallization.
Protocol 1: Column Chromatography
This method is effective for separating the desired product from unreacted starting materials and side products.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity is gradually increased to elute the compounds.
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. c. Begin elution with the non-polar solvent and gradually increase the proportion of the polar solvent. d. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure.
Common Eluent Systems for Imidazo[1,2-a]pyridine Purification:
| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |
| General Imidazo[1,2-a]pyridines | Silica Gel | Hexane / Ethyl Acetate | [8] |
| Imidazo[1,2-a]pyridine-chromones | Silica Gel | Hexanes / Ethyl Acetate (7:3) | [9] |
| Zolpidem | Silica Gel | Dichloromethane / Methanol | [10] |
Protocol 2: Recrystallization
Recrystallization is an effective method for purifying solid products.
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. d. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis method of zolpidem tartrate impurities - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Derivatives for STAT3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of imidazo[1,2-a]pyridine derivatives as STAT3 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and biological evaluation of imidazo[1,2-a]pyridine derivatives targeting STAT3.
Compound Synthesis & Characterization
-
Question: I am having trouble with the synthesis of the imidazo[1,2-a]pyridine core. What are some common issues and solutions?
-
Answer: The synthesis of imidazo[1,2-a]pyridines can be challenging. Common issues include low yields and the formation of side products. The choice of catalyst and reaction conditions is crucial. For instance, in the condensation reaction of 2-aminopyridine with α-haloketones, the reaction can be sensitive to the nature of the starting materials. It has been noted that electron-donating groups on the acetophenone can lead to better yields compared to electron-withdrawing groups[1]. Reviewing recent literature on synthetic methodologies, such as molecular iodine-catalyzed synthesis or multicomponent reactions, may provide alternative and more efficient routes[1][2].
-
-
Question: My purified imidazo[1,2-a]pyridine derivative has low solubility in aqueous buffers. How can I address this for biological assays?
-
Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,2-a]pyridines, which can affect their efficacy in biological assays. To address this, you can try dissolving the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final dilutions in your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity to the cells. Additionally, structural modifications to the lead compound to introduce more polar functional groups can be a long-term strategy to improve solubility.
-
In Vitro Biological Evaluation
-
Question: My MTT assay results are showing an increase in absorbance with increasing concentrations of my imidazo[1,2-a]pyridine derivative, suggesting increased cell viability. This is contrary to the expected cytotoxic effect. What could be the reason?
-
Answer: This is a known phenomenon in MTT assays and can be caused by several factors. Your compound might be chemically interacting with the MTT reagent, leading to its reduction and a false-positive signal. To test for this, you should run a control experiment with your compound and the MTT reagent in cell-free media. Another possibility is that at certain concentrations, your compound is inducing a stress response in the cells that leads to an increase in metabolic activity and therefore more MTT reduction, without an actual increase in cell number. It is recommended to visually inspect the cells under a microscope for signs of cytotoxicity and to use an alternative cytotoxicity assay, such as one based on LDH release or direct cell counting, to confirm your results.
-
-
Question: I am not seeing a consistent, dose-dependent inhibition of STAT3 phosphorylation in my Western blots. What are some potential troubleshooting steps?
-
Answer: Inconsistent Western blot results for phospho-STAT3 (p-STAT3) can arise from several factors. First, ensure the stability of your compound in the cell culture media over the treatment period. Some compounds may degrade, leading to variable effects. Second, optimize the treatment time and concentration range. The inhibitory effect on STAT3 phosphorylation can be transient. A time-course experiment is recommended. Third, ensure proper sample preparation, including the use of phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of STAT3. Finally, verify the specificity and optimal dilution of your primary antibodies for both p-STAT3 (specifically at Tyr705) and total STAT3.
-
-
Question: Are there known off-target effects for imidazo[1,2-a]pyridine derivatives that I should be aware of?
-
Answer: Yes, while many imidazo[1,2-a]pyridine derivatives are being optimized for STAT3 inhibition, some have been shown to have activity against other kinases. For example, some derivatives have been reported to inhibit the PI3K/AKT/mTOR pathway[3][4]. It is advisable to perform kinase panel profiling to assess the selectivity of your lead compounds and identify potential off-target activities.
-
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of selected imidazo[1,2-a]pyridine derivatives as STAT3 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Citation |
| W-1184 | AGS (gastric cancer) | 0.39 | [5] |
| W-1184 | MGC-803 (gastric cancer) | 0.9 | [5] |
| Compound 3f | MCF-7 (breast cancer) | 9.2 | [6] |
| Compound 3e | MCF-7 (breast cancer) | 13.24 | [6] |
| Compound 4g | MCF-7 (breast cancer) | 10.90 | [6] |
| P3971 | HCT116, H460 | 0.35 | [6] |
| C6 | Breast cancer cells | 0.16 | [6] |
Table 2: In Vivo Efficacy of W-1184 in a MGC-803 Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition | Citation |
| W-1184 | 5 mg/kg | 47.1% | [5] |
| W-1184 | 15 mg/kg | 73.4% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of imidazo[1,2-a]pyridine derivatives as STAT3 inhibitors.
1. Western Blot for STAT3 Phosphorylation
-
Objective: To determine the effect of imidazo[1,2-a]pyridine derivatives on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705).
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., AGS, MGC-803, or MCF-7) and allow them to adhere. Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
-
2. MTT Cell Viability Assay
-
Objective: To assess the cytotoxic effect of imidazo[1,2-a]pyridine derivatives on cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine derivative for a specific duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the optimization of imidazo[1,2-a]pyridine derivatives for STAT3 inhibition.
Caption: STAT3 Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives.
Caption: Experimental Workflow for Optimization of STAT3 Inhibitors.
Caption: Generalized Structure-Activity Relationship (SAR) for Imidazo[1,2-a]pyridine STAT3 Inhibitors. (Note: A placeholder image is used for the chemical structure).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 6. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of imidazo[1,2-a]pyridines. It provides practical troubleshooting guides and frequently asked questions to address specific experimental issues.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.
Problem 1: Low or No Product Yield
-
Question: I am performing a classical condensation between a 2-aminopyridine and an α-halocarbonyl compound, but I am getting very low yields or no desired product. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in this fundamental synthesis can stem from several factors. Here is a systematic approach to troubleshoot the issue:
-
Inadequate Reaction Conditions: The traditional Tschitschibabin reaction often required high temperatures (150-200°C) and resulted in low yields.[1] Modern modifications offer milder and more efficient alternatives.
-
Solution: Consider adding a base like sodium bicarbonate (NaHCO₃) to facilitate the reaction under milder conditions.[1] Alternatively, performing the reaction in a high-boiling point solvent like DMF, with a base such as potassium carbonate, can be effective even at room temperature.[2][3] For a more eco-friendly approach, refluxing in ethanol can also be a viable option.[2][3]
-
-
Catalyst Issues: While many variations are catalyst-free, some modern protocols employ catalysts to improve efficiency and yield.[2][3]
-
Starting Material Reactivity: The electronic properties of the substituents on both the 2-aminopyridine and the α-halocarbonyl can significantly impact reactivity. Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity.
-
Solution: If you suspect low nucleophilicity of the 2-aminopyridine, you may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a more activated electrophile.
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Problem 2: Formation of Side Products and Purification Challenges
-
Question: My reaction is producing a complex mixture of products, making the purification of the target imidazo[1,2-a]pyridine difficult. What are the common side reactions, and how can I minimize them?
-
Answer: Side product formation is a common challenge, often arising from the reactivity of the starting materials and intermediates.
-
Common Side Reactions:
-
Self-condensation of α-halocarbonyls: Under basic conditions, α-halocarbonyls can undergo self-condensation.
-
Polymerization: Starting materials or intermediates, especially under harsh conditions, can lead to intractable polymeric materials.[6]
-
Formation of Regioisomers: With substituted 2-aminopyridines, cyclization can potentially occur at different nitrogen atoms, leading to isomeric products, although this is less common for the imidazo[1,2-a]pyridine core itself.[7]
-
-
Minimizing Side Products:
-
Control of Stoichiometry: Ensure precise control over the molar ratios of your reactants.
-
Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway. For instance, in situ formation of pyridinium salt intermediates before cyclization can lead to cleaner reactions.[1]
-
Milder Conditions: Employing milder reaction conditions (lower temperature, optimized catalyst) can often suppress side reactions.[8] Many modern methods are developed specifically to avoid the harsh conditions that lead to side products.[6]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method. A careful selection of the solvent system (e.g., hexane:ethyl acetate) is crucial for separating the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Automated Systems: For high-throughput synthesis, automated flow synthesis and purification systems can be employed to streamline the process and improve separation efficiency.[9]
-
-
Problem 3: Poor Regioselectivity
-
Question: I am using an unsymmetrically substituted 2-aminopyridine. How can I control which nitrogen atom participates in the cyclization to get the desired regioisomer?
-
Answer: Regioselectivity is a critical challenge, particularly when the pyridine ring contains substituents that can influence the nucleophilicity of the two nitrogen atoms.
-
Controlling Factors: The outcome is typically governed by a combination of electronic and steric effects.
-
Electronic Effects: The initial step in many syntheses is the alkylation of the more nucleophilic endocyclic (pyridine ring) nitrogen.[2][3] Electron-donating groups on the pyridine ring will generally enhance the nucleophilicity of the adjacent ring nitrogen, while electron-withdrawing groups will decrease it.[7]
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms can sterically hinder its attack, favoring reaction at the less hindered site.
-
-
Strategies for Control:
-
Choice of Synthesis Route: Some synthetic strategies offer better regiocontrol than others. For example, in the reaction of 2-aminopyridines with phosphorylated alkynes, the initial attack of the pyridine nitrogen atom at the triple bond dictates the regiochemistry.[2]
-
Protecting Groups: While less common, it is theoretically possible to use protecting groups to block one of the reactive sites, although this adds extra steps to the synthesis.
-
Reaction Optimization: A thorough optimization of reaction conditions (solvent, temperature, catalyst) may favor the formation of one isomer over another due to differences in the activation energies of the competing pathways.
-
Decision Diagram for Regioselectivity
Caption: Logic diagram for addressing regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the "greenest" or most environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines? A1: There is a strong focus on developing sustainable synthetic protocols. Key "green" approaches include:
-
Aqueous Synthesis: Performing reactions in water, which is a non-toxic and abundant solvent.[8]
-
Catalyst-Free Reactions: Many modern methods avoid the use of heavy metal catalysts, proceeding efficiently under thermal conditions or with non-toxic catalysts like iodine.[2][4]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé build molecular complexity in a single step, which improves atom economy and reduces waste.[10][11]
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating.[1][6][11]
Q2: How can I synthesize 3-unsubstituted imidazo[1,2-a]pyridines? A2: Synthesizing derivatives without a substituent at the C3 position requires specific methodologies. One reported strategy involves the reaction of 2-aminopyridines with nitroolefins, which can serve as synthetic equivalents for carbonyl compounds and lead to the desired 3-unsubstituted products.[12]
Q3: Are there one-pot procedures available to increase efficiency? A3: Yes, one-pot syntheses are highly valuable for this class of compounds. They avoid the need to isolate intermediates, saving time and resources. Examples include:
-
Copper-catalyzed one-pot reactions of aldehydes, 2-aminopyridines, and terminal alkynes, which can generate the final products in high yields.[5]
-
Three-component couplings catalyzed by iodine or other Lewis acids.[4][13]
-
Cascade processes starting from readily available materials like 2-aminopyridine and 1-bromo-2-phenylacetylene.[5]
Q4: My final imidazo[1,2-a]pyridine product has poor solubility. What can I do? A4: Poor aqueous solubility is a common issue for many heterocyclic compounds, impacting their application in biological assays and drug development. Strategies to address this include:
-
Salt Formation: If the compound has a basic nitrogen, it can be converted into a more soluble salt (e.g., hydrochloride).
-
Prodrug Strategies: Introducing a solubilizing promoiety that can be cleaved in vivo.
-
Formulation Approaches: Techniques such as creating inclusion complexes with cyclodextrins can significantly enhance aqueous solubility. This involves co-dissolving the compound and cyclodextrin in a suitable solvent and then removing the solvent to form a solid complex.[14]
Data and Protocols
Table 1: Comparison of Selected Synthetic Protocols
| Method | Starting Materials | Catalyst/Conditions | Typical Yield | Reference |
| Classical Condensation | 2-aminopyridine, α-bromoacetophenone | NaHCO₃, Reflux | Moderate to Good | [1] |
| Groebke-Blackburn-Bienaymé | 2-aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ or I₂ | Good to Excellent | [4][12] |
| Copper-Catalyzed MCR | 2-aminopyridine, Aldehyde, Alkyne | CuI, Toluene, Reflux | High to Excellent | [5] |
| Metal-Free Aqueous | N-propargylpyridinium salts | NaOH, Water, RT | Quantitative | [8] |
| Microwave-Assisted | Pyridine, Bromoacetophenone, NH₄OAc | Microwave, 180°C | Good | [1] |
Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is based on the classical condensation method, optimized for laboratory scale.[15]
Materials:
-
Substituted 2-aminopyridine (2.0 mmol)
-
Substituted phenacyl bromide (2.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol)
-
Aqueous ethanol (1:1 v/v, 10 mL)
-
Chloroform and Water for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL) in a round-bottom flask.
-
To this solution, add the substituted phenacyl bromide (2.0 mmol).
-
Add DBU (4.0 mmol) dropwise to the reaction mixture while stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability Studies of Methyl Imidazo[1,2-a]pyridine-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on methyl imidazo[1,2-a]pyridine-8-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the stability testing of this compound.
Issue 1: Rapid Degradation Under Acidic Conditions
-
Symptom: Significant loss of the parent compound with the concurrent appearance of a major degradation peak in HPLC analysis when subjected to acidic stress (e.g., 0.1 M HCl).
-
Potential Cause: The ester linkage in this compound is susceptible to acid-catalyzed hydrolysis, leading to the formation of imidazo[1,2-a]pyridine-8-carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Degradant Identity: Isolate the major degradant peak using preparative HPLC and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the formation of the corresponding carboxylic acid.
-
Kinetics Study: Perform a time-course study at a lower acid concentration or temperature to determine the rate of hydrolysis. This can help in predicting the shelf-life under less stringent acidic conditions.
-
Formulation Adjustment: If developing a liquid formulation, consider buffering the solution to a pH where the ester is more stable (typically neutral to slightly acidic, pH 4-6, to be determined experimentally).
-
Solid-State Studies: Focus on solid-state stability where hydrolysis is significantly minimized.
-
Issue 2: Appearance of Multiple Degradation Products in Photostability Studies
-
Symptom: The appearance of several new peaks in the chromatogram after exposing the compound to light, as per ICH Q1B guidelines.
-
Potential Cause: The imidazo[1,2-a]pyridine ring system can be sensitive to photo-oxidation or photorearrangement, leading to a complex degradation profile.
-
Troubleshooting Steps:
-
Wavelength Sensitivity: If possible, expose the compound to different wavelengths of light (e.g., UVA vs. UVB) to identify the most damaging range.
-
Protective Packaging: Evaluate the effectiveness of light-protective packaging (e.g., amber vials, opaque containers) in preventing photodegradation.
-
Inert Atmosphere: Conduct photostability studies under an inert atmosphere (e.g., nitrogen) to assess the role of oxygen in the degradation pathway. A reduction in degradation would suggest an oxidative mechanism.
-
Antioxidant Addition: For formulations, the inclusion of antioxidants could be explored to mitigate photo-oxidative degradation.
-
Issue 3: Inconsistent Mass Balance in Forced Degradation Studies
-
Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
-
Potential Cause:
-
Formation of non-UV active degradants.
-
Formation of volatile degradants.
-
Precipitation of degradants from the solution.
-
Strong retention of degradants on the HPLC column.
-
-
Troubleshooting Steps:
-
Alternative Detection Methods: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to screen for non-chromophoric degradants.
-
Headspace GC-MS: Analyze the headspace of the stressed sample to identify any volatile degradation products.
-
Solubility Check: Visually inspect the stressed samples for any precipitation. If observed, dissolve the precipitate in a suitable solvent and analyze.
-
Gradient Modification: Modify the HPLC gradient to include a stronger organic solvent wash at the end of the run to elute any strongly retained compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure, the primary expected degradation pathways are:
-
Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis to form imidazo[1,2-a]pyridine-8-carboxylic acid.
-
Oxidation: The imidazo[1,2-a]pyridine ring system may be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative degradation products.
-
Photodegradation: The aromatic and heterocyclic rings suggest potential sensitivity to light, which could lead to complex degradation pathways including oxidation and rearrangement.
-
Thermal Degradation: While generally stable, high temperatures could lead to decomposition, the pathway for which would need to be determined experimentally.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method:
-
Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.
-
Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (e.g., using phosphate or acetate buffers).
-
Forced Degradation Samples: Analyze samples from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants.
Q3: What are typical conditions for forced degradation studies for a compound like this compound?
A3: Typical forced degradation conditions, as recommended by ICH guidelines, are summarized in the table below. The goal is to achieve 5-20% degradation of the drug substance.
| Stress Condition | Typical Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | 60°C - 80°C | 1 - 4 weeks |
| Photostability | ICH Q1B Option 2 (1.2 million lux hours and 200 W h/m²) | As per guideline |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Store the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound.
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Observed |
| 0.1 M HCl, 60°C, 24h | 15.2% | 1 |
| 0.1 M NaOH, RT, 4h | 18.5% | 1 |
| 3% H₂O₂, RT, 24h | 8.7% | 2 |
| Heat (80°C, 1 week) | 5.1% | 1 |
| Light (ICH Q1B) | 12.4% | 3 |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the scale-up synthesis of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to large-scale production. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of imidazo[1,2-a]pyridine derivatives?
A1: Scaling up the synthesis of imidazo[1,2-a]pyridines often presents challenges that are not apparent at the lab scale. Key issues include:
-
Exothermic Reactions: Many synthetic routes to imidazo[1,2-a]pyridines are exothermic. What is a manageable temperature increase in a small flask can become a dangerous thermal runaway in a large reactor due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[1][2][3]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors can be difficult, leading to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased side product formation.[1][2]
-
Purification: Methods like column chromatography that are feasible in the lab are often impractical and costly at an industrial scale. Developing scalable purification strategies, such as crystallization or salt formation, is crucial.[4]
-
Catalyst Efficiency and Removal: In catalyst-dependent reactions (e.g., using copper or iodine), ensuring catalyst activity, managing potential deactivation, and its complete removal from the final product are significant hurdles at a larger scale. Some methods employ nanocatalysts to facilitate easier recovery.[5]
-
Side Product Formation: Reaction conditions that are optimal on a small scale may favor the formation of byproducts when scaled up. Identifying and controlling these side reactions is essential for achieving high purity.[4]
Q2: Which synthetic methods for imidazo[1,2-a]pyridines are most amenable to scale-up?
A2: Several methods have shown promise for large-scale synthesis:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a one-pot, three-component reaction that is often efficient and atom-economical, making it attractive for scale-up.[4][6][7] However, it can be sensitive to reaction conditions and may require careful optimization.
-
Copper-Catalyzed Synthesis: Copper-catalyzed reactions, particularly those using air as an oxidant, are often scalable and utilize a relatively inexpensive and abundant metal.[8] Nanocatalyst systems are also being developed to improve catalyst recovery and reuse.[5]
-
Iodine-Catalyzed Synthesis: Molecular iodine is a low-cost, readily available, and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines, making it a viable option for large-scale production.[9][10]
-
Metal-Free Aqueous Synthesis: Some newer methods utilize aqueous conditions and are metal-free, which simplifies work-up and reduces environmental impact, offering significant advantages for industrial applications.[11]
Q3: What are the key safety considerations for the large-scale synthesis of imidazo[1,2-a]pyridines?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thorough thermal hazard assessment of the reaction using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the heat of reaction and the potential for thermal runaway.[2]
-
Exotherm Management: Implement robust temperature control systems, such as reactor cooling jackets and emergency quenching procedures.[1] Consider semi-batch or continuous feeding of reagents to control the rate of heat generation.[12]
-
Pressure Management: Use reactors and pressure relief systems rated for the maximum potential pressure of the reaction.[2]
-
Solvent and Reagent Handling: Be aware of the flammability and toxicity of all solvents and reagents. For example, pyridine is a flammable liquid, and its vapors can form explosive mixtures with air.[13] Ensure adequate ventilation and use appropriate personal protective equipment.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Q: My reaction yield dropped significantly when I moved from a 1g scale to a 100g scale. What are the likely causes and how can I troubleshoot this?
A: A drop in yield upon scale-up is a common issue. Here are the potential causes and solutions:
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to poor mass and heat transfer.
-
Solution: Increase the stirring rate and ensure the stirrer design is appropriate for the reactor size and viscosity of the reaction mixture.
-
-
Inefficient Heat Transfer: Localized overheating can lead to the degradation of starting materials, intermediates, or the final product.
-
Solution: Improve the efficiency of the cooling system. Consider a slower addition rate of reagents to better manage the exotherm.
-
-
Sub-optimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for a larger volume.
-
Solution: Re-optimize key reaction parameters such as temperature, reaction time, and catalyst loading at the larger scale.
-
-
Impurity in Starting Materials: The quality of raw materials can have a more pronounced effect on the outcome of a large-scale reaction.
-
Solution: Ensure the purity of all starting materials and solvents.
-
Issue 2: Increased Formation of Side Products
Q: I am observing a higher percentage of impurities in my crude product at a larger scale. How can I identify and minimize these side products?
A: The formation of side products can be exacerbated during scale-up. Here's a systematic approach to address this:
-
Identify the Impurities: Isolate and characterize the major side products using techniques like LC-MS, NMR, and IR spectroscopy.
-
Determine the Cause:
-
Over-reaction or Degradation: If the side products result from the degradation of the desired product, consider reducing the reaction time or temperature.
-
Competing Reaction Pathways: If alternative reaction pathways are being favored, adjust the reaction conditions to selectively promote the desired reaction. This could involve changing the solvent, catalyst, or temperature.
-
Presence of Water or Air: Some reactions are sensitive to moisture or oxygen. Ensure all reagents and solvents are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain a consistent and optimal temperature throughout the reactor.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might promote side reactions.
-
Order of Addition: The order in which reagents are added can significantly impact the reaction outcome.
-
Issue 3: Difficulties with Product Isolation and Purification
Q: My previous purification method (column chromatography) is not viable for the kilogram scale. What are some scalable purification strategies for imidazo[1,2-a]pyridine derivatives?
A: Scalable purification requires moving away from chromatographic methods. Consider the following alternatives:
-
Crystallization: This is one of the most effective and economical methods for purifying solids at a large scale.
-
Procedure: Perform solubility studies to identify a suitable solvent or solvent system from which the product can be crystallized with high purity and yield.
-
-
Salt Formation: If your imidazo[1,2-a]pyridine derivative has a basic nitrogen, you can form a salt with an appropriate acid (e.g., HCl, H₂SO₄, methanesulfonic acid). The resulting salt may have different solubility properties that allow for selective precipitation and purification.
-
Extraction: A liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible phases.
-
Distillation: If the product is a thermally stable liquid, distillation (potentially under vacuum) can be an effective purification method.
Data Presentation
Table 1: Comparison of Reaction Conditions for Scale-Up Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Synthetic Method | Scale | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodine-Catalyzed | 5 mmol | 2-aminopyridine, acetophenone, dimedone | I₂ (20 mol%) | Water | RT | 1.5 | 91 | [14] |
| Copper-Catalyzed A³-Coupling | 20 mmol | 2-aminopyridine, benzaldehyde, phenylacetylene | CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%) | Water with SDS | 50 | 6 | 87 | [15] |
| GBB Reaction (Microwave) | - | 2-aminopyridine, 2-azidobenzaldehyde, tert-butyl isocyanide | NH₄Cl | - | 60 | 0.5 | 89 | [4] |
| Copper-Catalyzed (Air Oxidant) | - | Aminopyridines, Nitroolefins | CuBr | DMF | 80 | - | up to 90 | [8] |
| Metal-Free Aqueous | 10 g scale | N-propargylpyridiniums | NaOH | Water | RT | minutes | quantitative | [11] |
Experimental Protocols
Protocol 1: Gram-Scale Iodine-Catalyzed Synthesis of a 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivative
This protocol is based on a reported gram-scale synthesis and is suitable for scaling up.[14]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the substituted acetophenone (5 mmol) and iodine (1 mmol, 20 mol%) in water (20 mL).
-
Initial Reaction: Stir the mixture vigorously at room temperature for 30 minutes.
-
Addition of Reagents: Add the corresponding 2-aminopyridine (5 mmol) and dimedone (5 mmol) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Work-up: Upon completion, collect the precipitated product by filtration. Wash the solid with cold water and then dry it under vacuum to obtain the pure product.
Protocol 2: Scalable Copper-Catalyzed A³-Coupling in Aqueous Media
This protocol is adapted from a reported gram-scale synthesis.[15]
-
Micelle Preparation: In a suitable reactor, add sodium dodecyl sulfate (SDS, 10 mol%) to water and stir vigorously for 5 minutes to form a micellar solution.
-
Reagent Addition: To the micellar solution, add the 2-aminopyridine derivative (20 mmol), the aldehyde (20 mmol), CuSO₄·5H₂O (2 mmol, 10 mol%), and sodium ascorbate (4 mmol, 20 mol%).
-
Alkyne Addition: Add the alkyne derivative (24 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 6-16 hours. Monitor the progress of the reaction by TLC.
-
Extraction and Purification: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by crystallization.
Mandatory Visualizations
Caption: General experimental workflow for the scale-up synthesis of imidazo[1,2-a]pyridine derivatives.
Caption: Troubleshooting workflow for addressing low yield during scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. amarequip.com [amarequip.com]
- 3. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 5. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst [nanomaterchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. fauske.com [fauske.com]
- 13. carlroth.com [carlroth.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved drugs.[1] The development of efficient and versatile synthetic routes to this important class of compounds is a significant focus of medicinal and organic chemistry. This guide provides a comparative analysis of key synthetic methodologies, offering insights into their mechanisms, scope, and practical application, supported by experimental data and detailed protocols.
Classical Synthesis Methods
Traditional approaches to the imidazo[1,2-a]pyridine core, while sometimes limited by harsh conditions, remain valuable for their simplicity and scalability.
Condensation with α-Haloketones
One of the most established methods involves the condensation of a 2-aminopyridine with an α-haloketone.[1][2] This reaction proceeds via an initial SN2 reaction between the pyridine nitrogen and the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Ortoleva-King Reaction
The Ortoleva-King reaction provides an alternative to the use of pre-functionalized α-haloketones. In this one-pot process, an active methyl or methylene compound (such as an acetophenone) reacts with iodine and a 2-aminopyridine to form the desired product.[3][4][5][6] The reaction is believed to proceed through the in-situ formation of an α-iodoketone, which then undergoes condensation with the 2-aminopyridine.
Modern Catalytic and Multicomponent Strategies
Contemporary synthetic chemistry has introduced a variety of more sophisticated and often milder methods for the construction of the imidazo[1,2-a]pyridine ring system, frequently employing transition metal catalysis and multicomponent reactions to enhance efficiency and molecular diversity.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all the starting materials.
Groebke–Blackburn–Bienaymé (GBB) Reaction: The GBB reaction is a powerful acid-catalyzed three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to afford 3-aminoimidazo-fused heterocycles.[7][8][9] This methodology offers a high degree of structural diversity by varying each of the three components.
A³ Coupling (Alkyne-Aldehyde-Amine): The A³ coupling reaction provides a convergent approach to propargylamines, which can undergo subsequent cyclization to yield imidazo[1,2-a]pyridines.[10][11][12][13][14] This copper-catalyzed process combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.
Transition Metal-Catalyzed Reactions
A wide array of transition metals have been employed to catalyze the synthesis of imidazo[1,2-a]pyridines, enabling novel bond formations and milder reaction conditions.
Copper-Catalyzed Reactions: Copper catalysts are particularly versatile in this context. They are widely used in A³ coupling reactions and Ullmann-type C-N couplings for the synthesis of substituted imidazo[1,2-a]pyridines.[11][12][13][15][16][17][18] Copper also catalyzes oxidative cyclization reactions.
Palladium-Catalyzed Reactions: Palladium catalysts have been utilized in three-component reactions and for direct C-H functionalization of the imidazo[1,2-a]pyridine core, allowing for the introduction of various substituents at specific positions.[15][17][19]
Other Metal-Catalyzed Reactions: Gold, iron, and ruthenium catalysts have also been successfully employed in the synthesis of imidazo[1,2-a]pyridines, each offering unique catalytic activities and substrate scopes.[4][17][20][21]
Green and Enabling Technologies
In line with the principles of green chemistry, several environmentally benign and technologically advanced methods have been developed for imidazo[1,2-a]pyridine synthesis.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many of the aforementioned synthetic methods.[13][22][23][24][25][26][27]
Photocatalysis: Visible-light photocatalysis represents an emerging and sustainable approach for the synthesis of imidazo[1,2-a]pyridines, often proceeding under mild, metal-free conditions.[28]
Alternative Reaction Media and Conditions: The use of water as a solvent, catalyst-free conditions, and ultrasound irradiation are other green chemistry strategies that have been successfully applied to the synthesis of this important heterocyclic system.[8][10][11][15][22][23][26][29]
Comparative Data
| Synthesis Method | Key Features | Typical Yields (%) | Reaction Conditions | Substrate Scope | Ref. |
| Condensation with α-Haloketones | Traditional, simple, scalable | 60-95 | Often requires heating, can be performed neat or in various solvents | Broad, dependent on availability of α-haloketones | [1][2] |
| Ortoleva-King Reaction | One-pot, avoids handling of lachrymatory α-haloketones | 40-60 | High temperatures (100-110 °C), often neat | Good for aromatic ketones | [3][5][6] |
| Groebke–Blackburn–Bienaymé Reaction | Three-component, high diversity | 67-91 | Often acid-catalyzed (e.g., NH₄Cl, p-TSA), can be microwave-assisted | Broad, tolerates various aldehydes and isocyanides | [7][8][9] |
| A³ Coupling | Three-component, convergent | 45-82 | Copper-catalyzed, often requires heating | Good for a range of aldehydes and terminal alkynes | [10][11][12] |
| Microwave-Assisted Synthesis | Rapid, often higher yields | 80-95 | Microwave irradiation, various solvents and catalysts | Applicable to many of the other methods | [22][23][24] |
| Photocatalytic Synthesis | Metal-free, sustainable | Moderate to good | Visible light, photocatalyst (e.g., Eosin-Y) | Emerging, scope is expanding | [28] |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines[22]
A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol) in water (5 mL) is subjected to microwave irradiation in a closed vessel. After completion of the reaction (monitored by TLC, typically 30 minutes), the reaction mixture is extracted with ethyl acetate. The combined organic extracts are concentrated under vacuum to obtain the crude product. Recrystallization from methanol affords the pure imidazo[1,2-a]pyridine derivative with yields typically in the range of 92-95%.
General Procedure for the One-Pot Ortoleva-King Synthesis of Imidazo[1,2-a]pyridines[3][5][6]
A mixture of the acetophenone (1 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) is heated neat at 110 °C for 4 hours. The reaction mixture is then cooled to 70 °C and stirred overnight. An excess of aqueous NaOH (45%) is added, and the mixture is heated at 100 °C for 1 hour. After cooling, the product is isolated by extraction and purified by column chromatography to yield the corresponding imidazo[1,2-a]pyridine in 40-60% yield.
General Procedure for the Groebke–Blackburn–Bienaymé Reaction[8]
To a solution of the 2-aminopyridine (1 equiv) and aldehyde (1 equiv) in a suitable solvent (e.g., methanol), is added the isocyanide (1 equiv) and a catalytic amount of an acid catalyst (e.g., NH₄Cl, 5-10 mol%). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the 3-aminoimidazo[1,2-a]pyridine derivative.
General Procedure for the Copper-Catalyzed A³ Coupling[12]
In a Schlenk tube under an inert atmosphere, 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), a copper catalyst (e.g., Cu/SiO₂, 10 mol%), the terminal alkyne (1.5 mmol), and toluene (0.5 mL) are combined. The mixture is heated to 120 °C and stirred for 48 hours. After cooling, the mixture is filtered, and the solvent is removed under vacuum. The crude product is purified by column chromatography to yield the substituted imidazo[1,2-a]pyridine (45-82% yield).
Visualization of Synthetic Pathways
Caption: Overview of key synthetic pathways to imidazo[1,2-a]pyridines.
Caption: Logical workflow from starting materials to drug discovery.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. connectjournals.com [connectjournals.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. mdpi.com [mdpi.com]
- 25. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 29. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Methyl Imidazo[1,2-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Analytical Techniques for Purity Assessment
In the synthesis and quality control of pharmaceutical intermediates and novel chemical entities like methyl imidazo[1,2-a]pyridine-8-carboxylate, rigorous purity analysis is paramount. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and safety of the final product. This guide provides a detailed comparison of three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of this heterocyclic compound. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of a compound like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Typical Purity Range (%) | 95.0 - 99.9% | 98.0 - 99.9% | > 95% (Quantitative NMR) |
| Limit of Detection (LOD) | ng to pg range | pg to fg range | mg to µg range |
| Limit of Quantitation (LOQ) | ng range | pg range | mg range |
| Sample Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds.[1] | Required. Samples must be volatile or amenable to derivatization.[2][3] | Not required. |
| Structural Information | Limited (retention time). | Provides fragmentation patterns for identification.[1] | Provides detailed structural information and aids in impurity identification.[][5] |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Experimental Protocols
Below are representative experimental protocols for the purity determination of this compound using HPLC, GC-MS, and ¹H NMR.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine purity analysis and quantification of non-volatile impurities in this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method, where the peak area of the main component is divided by the total area of all peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.[3] Given the structure of this compound, it should be sufficiently volatile for GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
Purity Assessment: Purity is typically assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a library database.
3. Quantitative ¹H NMR Spectroscopy (qNMR)
qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
A 90° pulse angle.
-
Acquisition of a sufficient number of scans for a good signal-to-noise ratio.
-
-
Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for purity validation of a chemical compound.
Decision Flowchart for Analytical Method Selection
Caption: Decision tree for selecting an analytical technique.
Hypothetical Signaling Pathway Involvement
While the specific biological targets of this compound may still be under investigation, compounds with the imidazo[1,2-a]pyridine scaffold are known to interact with various biological targets, including kinases. The diagram below illustrates a generic kinase signaling pathway that could be modulated by such a compound.
Caption: Potential interaction with a kinase signaling pathway.
References
A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of three key isomers: imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,5-a]pyridine. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on these privileged structures.
Anticancer Activity: A Quantitative Comparison
The anticancer potential of imidazo[1,2-a]pyridine and its isomers has been extensively investigated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative derivatives, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 11 | [1] | |
| A375 (Melanoma) | 11 | [1] | |
| Compound 6 | A375 (Melanoma) | <12 | [2] |
| WM115 (Melanoma) | <12 | [2] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [3][4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3][4] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [3][4] |
| Compound 12 | HT-29 (Colorectal Adenocarcinoma) | 4.15 | [5] |
| Compound 18 | HT-29 (Colorectal Adenocarcinoma) | 10.11 | [5] |
| MCF-7 (Breast Adenocarcinoma) | 14.81 | [5] | |
| Compound 11 | HT-29 (Colorectal Adenocarcinoma) | 18.34 | [5] |
| MCF-7 (Breast Adenocarcinoma) | 20.47 | [5] |
Table 2: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | SW620 (Colorectal Adenocarcinoma) | 0.4 | [6] |
| Compound 14 | SW620 (Colorectal Adenocarcinoma) | 0.7 | [6] |
| Compound 8 | HeLa (Cervical Cancer) | 1.8-3.2 | [6] |
| SW620 (Colorectal Adenocarcinoma) | 1.8-3.2 | [6] | |
| HepG2 (Hepatocellular Carcinoma) | 1.8-3.2 | [6] | |
| Compound I | MCF-7 (Breast Adenocarcinoma) | Significant Activity | [7] |
| HCT116 (Colorectal Carcinoma) | Significant Activity | [7] |
Table 3: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 7a | MDA-MB-231 (Breast Cancer) | 4.23 | [8] |
| Chalcone Derivative 7b | MDA-MB-231 (Breast Cancer) | 3.26 | [8] |
From the available data, imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity across a broad range of cancer cell lines, with some compounds exhibiting low micromolar to nanomolar potency.[2][9] Notably, a direct comparison with imidazo[1,2-a]pyrazine derivatives suggested that the imidazo[1,2-a]pyridine scaffold is more favorable for anticancer activity.[1] Imidazo[4,5-b]pyridine derivatives also display potent anticancer effects, with some compounds showing sub-micromolar activity against colon cancer cells.[6] The data for imidazo[1,5-a]pyridine derivatives is more limited, though recent studies on chalcone hybrids of this isomer show promising cytotoxicity against breast cancer cells.[8]
Enzyme Inhibition: Targeting Key Signaling Pathways
A primary mechanism of action for the anticancer activity of imidazo[1,2-a]pyridine derivatives is the inhibition of critical protein kinases involved in cell growth and proliferation, particularly within the PI3K/mTOR and Wnt/β-catenin signaling pathways.
Table 4: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 15a | PI3Kα | - | [10][11] |
| mTOR | - | [10][11] | |
| Imidazo[1,2-b]pyridazine Derivative 11 | PI3Kα | Potent Inhibition (94.9% at 1 nM) | [12] |
| mTOR | Potent Inhibition (42.99% at 1 nM) | [12] | |
| Imidazo[1,2-b]pyridazine Derivative 42 | PI3Kα | 0.06 | [13] |
| mTOR | 3.12 | [13] | |
| Imidazo[1,2-a]pyridine Derivative 22e | c-Met | 3.9 | [14] |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | 630-1320 | [7] |
Imidazo[1,2-a]pyridine-based compounds have been successfully developed as potent dual inhibitors of PI3K and mTOR.[10][11][15] Similarly, derivatives of the isomeric imidazo[1,2-b]pyridazine scaffold have also shown excellent dual inhibitory activity against PI3K/mTOR.[12][13] Furthermore, derivatives of imidazo[4,5-b]pyridine have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7]
Antimicrobial Activity
While the primary focus of recent research has been on anticancer applications, imidazopyridine isomers also possess antimicrobial properties.
Table 5: Antimicrobial Activity of Imidazo[4,5-b]pyridine and Imidazo[1,5-a]quinoxaline Derivatives
| Compound Isomer | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine Derivative 14 | E. coli | 32 (µM) | [6] |
| Imidazo[1,5-a]quinoxaline Derivatives 3d, 3e, 3m, 3n | Various Bacteria | Effective Bacteriostatic Activity | [16] |
Data on the direct comparison of the antimicrobial activity of the three core isomers is limited. However, derivatives of imidazo[4,5-b]pyridine have shown moderate activity against E. coli.[6] It is important to note that a related scaffold, imidazo[1,5-a]quinoxaline, has demonstrated effective bacteriostatic activity.[16]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate key signaling pathways and a general workflow for assessing biological activity.
Caption: PI3K/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for the biological evaluation of imidazopyridine isomers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375, HT-29, SW620, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (imidazo[1,2-a]pyridine isomers and derivatives) are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.
PI3K/mTOR Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against PI3K and mTOR kinases.
-
Reagents: Recombinant human PI3Kα and mTOR enzymes, ATP, and a suitable substrate (e.g., PIP2 for PI3K).
-
Assay Procedure:
-
The test compounds are serially diluted in assay buffer.
-
The kinase, substrate, and test compound are incubated together in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an ELISA-based method.
-
-
Data Analysis: The kinase activity is measured in the presence of varying concentrations of the inhibitor. The IC50 value is calculated by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
-
Bacterial Strains and Media: Standard bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This guide provides a foundational comparison of the biological activities of key imidazo[1,2-a]pyridine isomers. The presented data and protocols are intended to aid researchers in the rational design and development of novel therapeutic agents based on these versatile heterocyclic scaffolds. Further research is warranted to expand the comparative analysis, particularly for the less-studied isomers, and to elucidate the detailed mechanisms of action for promising lead compounds.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Imidazo[1,2-a]pyridine-8-carboxamides: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of imidazo[1,2-a]pyridine-8-carboxamides, detailing their structure-activity relationships (SAR) as potent antitubercular and anticancer agents. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Among its derivatives, the 8-carboxamide substituted analogues have emerged as a promising class of compounds, demonstrating significant potential in the development of novel therapeutics, particularly in the fields of infectious diseases and oncology. This guide delves into the critical structural features that govern the biological activity of these compounds, offering a comparative analysis to aid in the rational design of future drug candidates.
Comparative Analysis of Biological Activity
The biological evaluation of imidazo[1,2-a]pyridine-8-carboxamides has predominantly focused on their efficacy against Mycobacterium tuberculosis and various cancer cell lines. The following tables summarize the quantitative data from key studies, providing a clear comparison of the potencies of different structural analogues.
Antitubercular Activity
Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of potent inhibitors of Mycobacterium tuberculosis. The in vitro activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against the H37Rv strain and often against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
| Compound ID | R Group (at carboxamide nitrogen) | MIC (µM) against M. tuberculosis H37Rv | Selectivity Index (SI) | Reference |
| 1 | 4-Trifluoromethylbenzyl | 0.1 - 0.19 | >500 | [1] |
| 2 | 4-Chlorobenzyl | 0.05 - 1.5 (MDR/XDR strains) | >500 | [1] |
| 3 | Cyclohexylmethyl | < 0.035 | - | [2][3] |
| 4 | 4-Fluorobenzyl | < 0.035 | - | [2][3] |
| 5 | 3,4-Dichlorobenzyl | < 0.035 | - | [2][3] |
| 6 | Piperidin-1-ylethyl | 0.4 | >66 | [4] |
| 7 | Morpholin-4-ylethyl | 0.4 | >66 | [4] |
Key SAR Insights for Antitubercular Activity:
-
The nature of the substituent on the carboxamide nitrogen is a critical determinant of antitubercular potency.
-
Lipophilic N-benzylic substituents, particularly those with electron-withdrawing groups like trifluoromethyl and chloro, have demonstrated excellent activity.[1][2][3]
-
Reduced lipophilicity through the introduction of moieties like piperazine can maintain or even enhance activity while potentially improving pharmacokinetic properties.[2][3]
-
The presence of a hydrogen bond donor in the linker between the core and the terminal amine appears to be important for activity.
Anticancer Activity
In the realm of oncology, imidazo[1,2-a]pyridine-8-carboxamides have shown promise as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer. Their cytotoxic effects are evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
| Compound ID | R Group (at carboxamide nitrogen) | Target Cell Line | IC50 (µM) | Target Pathway | Reference |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | p53/p21, Caspase 7/8, pAKT | [5][6] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | - | [5][6] |
| IP-7 | Not specified | HCC1937 (Breast) | 79.6 | - | [5][6] |
| 8c | Hydrazone derivative | K-562 (Leukemia) | 1.09 | EGFR, COX-2 | [1] |
| 8b | Hydrazone derivative | K-562 (Leukemia) | 2.91 | EGFR | [1] |
| 12 | 2-chloro-6-methoxy-quinoline | MDA-MB-231 (Breast) | 0.29 | - | [7] |
| 12 | 2-chloro-6-methoxy-quinoline | HCT-15 (Colon) | 0.30 | - | [7] |
| 13 | 9-ethyl-9H-carbazole | HCT-15 (Colon) | 0.30 | - | [7] |
Key SAR Insights for Anticancer Activity:
-
The substitution pattern on the imidazo[1,2-a]pyridine core and the nature of the carboxamide side chain play a crucial role in determining the anticancer potency and selectivity.
-
Hybrid molecules incorporating other heterocyclic systems like quinoline or carbazole have shown potent, sub-micromolar activity against various cancer cell lines.[7]
-
Specific hydrazone derivatives have demonstrated significant inhibitory activity against EGFR and COX-2, highlighting the potential for targeted therapy.[1]
-
Inhibition of the PI3K/Akt/mTOR pathway is a key mechanism of action for some of these compounds, leading to cell cycle arrest and apoptosis.[5][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.[2][8][9][10]
1. Preparation of Bacterial Inoculum:
- M. tuberculosis H37Rv is cultured on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).
- Colonies are transferred to a sterile tube containing saline with 0.05% Tween 80 and glass beads.
- The tube is vortexed to create a homogenous suspension.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
- The suspension is then diluted in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL.[8]
2. Assay Procedure:
- Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth.
- 100 µL of the bacterial inoculum is added to each well.
- Control wells (no drug) and negative control wells (no bacteria) are included.
- The plate is sealed and incubated at 37°C.
3. Reading and Interpretation:
- Plates are observed for visible growth after 7 to 21 days of incubation.
- A growth indicator, such as resazurin, can be added to facilitate the reading. A color change from blue to pink indicates bacterial growth.[2]
- The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[8]
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Cancer cells (e.g., HCC1937) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
2. Compound Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
- Cells are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active metabolism convert the yellow MTT to a purple formazan.
4. Formazan Solubilization and Absorbance Reading:
- The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[11][12]
1. Reagent Preparation:
- Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[11]
- Dilute recombinant human EGFR kinase to the desired concentration in the kinase buffer.
- Prepare a substrate solution containing a biotinylated peptide substrate and ATP in the kinase buffer.
- Prepare serial dilutions of the test compound.
2. Assay Procedure:
- Add the test compound dilutions to the wells of a 384-well plate.
- Add the EGFR enzyme solution and incubate.
- Initiate the kinase reaction by adding the substrate/ATP solution.
- Incubate to allow for phosphorylation of the substrate.
- Stop the reaction by adding a solution containing EDTA and detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
3. Data Acquisition and Analysis:
- Read the plate on a TR-FRET compatible reader.
- Calculate the TR-FRET ratio.
- Normalize the data and plot against the compound concentration to determine the IC50 value.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Comparative In Silico Docking Analysis of Imidazo[1,2-a]Pyridine Hybrids Against Human Leukotriene A4 Hydrolase
For Immediate Release
This guide provides a detailed comparison of the in silico docking performance of novel imidazo[1,2-a]pyridine hybrids targeting human Leukotriene A4 Hydrolase (LTA4H), a key enzyme implicated in inflammatory processes and cancer. The data presented is based on a 2025 study that synthesized and evaluated a series of ten hybrids (HB1-HB10) for their potential as LTA4H inhibitors.[1][2]
Introduction to Imidazo[1,2-a]Pyridine Hybrids and LTA4H
The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of several approved drugs.[2] Its derivatives are explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory activities. Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[3] Elevated levels of LTB4 are associated with various inflammatory diseases and the progression of certain cancers, making LTA4H a valuable therapeutic target.[3][4]
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, e.g., a protein) to form a stable complex. It is instrumental in drug discovery for screening virtual libraries of compounds and predicting binding affinities, thereby guiding the synthesis of more potent drug candidates.
Comparative Docking Analysis
A series of ten novel imidazo[1,2-a]pyridine hybrids (HB1-HB10) were docked into the active site of human LTA4H (PDB ID: 3U9W) to predict their binding affinities and interaction patterns.[2] The binding affinity, represented by the S-score (in Kcal/mol), indicates the strength of the interaction, with more negative values suggesting stronger binding.
Table 1: Docking Performance of Imidazo[1,2-a]Pyridine Hybrids against LTA4H (PDB: 3U9W)
| Compound ID | Binding Affinity (S Score, Kcal/mol) | Key Interacting Amino Acid Residues |
| HB1 | -9.231 | TYR378, TYR267, HIS370, GLN135, ALA374 |
| HB2 | -10.165 | TYR378, GLN135, HIS370, TYR267 |
| HB3 | -10.088 | TYR378, TYR267, GLN135, HIS370 |
| HB4 | -10.187 | TYR378, TYR267, GLN135, HIS370 |
| HB5 | -10.435 | TYR378, TYR267, GLN135, HIS370 |
| HB6 | -10.871 | TYR378, TYR267, GLN135, HIS370, ALA374 |
| HB7 | -11.237 | TYR378, TYR267, GLN135, HIS370, ALA374 |
| HB8 | -9.879 | TYR378, TYR267, GLN135, HIS370 |
| HB9 | -10.741 | TYR378, TYR267, GLN135, HIS370 |
| HB10 | -10.881 | TYR378, TYR267, GLN135, HIS370 |
| Original Ligand | -6.908 | (For reference) |
Data sourced from Al-Bahrani H. A., et al., Chemical Methodologies, 2025.[2]
Analysis: The docking results demonstrate that all synthesized hybrids exhibit significantly stronger binding affinities for the LTA4H active site than the original co-crystallized ligand.[2] Compound HB7 emerged as the most potent binder with an S score of -11.237 Kcal/mol, followed closely by HB10 (-10.881 Kcal/mol) and HB6 (-10.871 Kcal/mol).[2] The interactions predominantly involve key amino acid residues such as TYR378, TYR267, GLN135, and HIS370, which are crucial for stabilizing the ligand within the active site.[2] The superior performance of HB6 and HB7 may be attributed to additional interactions with ALA374.[2] These findings highlight a strong structure-activity relationship and provide a rational basis for the further development of these hybrids as LTA4H inhibitors.
Experimental Protocols
The following section details the representative methodology employed for the in silico molecular docking studies.
Software: The Molecular Operating Environment (MOE) software package was utilized for all docking simulations.[2]
1. Protein Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of human Leukotriene A4 Hydrolase was obtained from the RCSB Protein Data Bank (PDB ID: 3U9W).[2]
-
Preparation: The protein structure was prepared for docking by removing all water molecules and co-crystallized ligands. Hydrogen atoms were added to the protein structure, and partial charges were assigned to the atoms using the force field parameters within MOE. The structure was then energy-minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the ten imidazo[1,2-a]pyridine hybrids (HB1-HB10) were sketched.
-
3D Conversion and Optimization: These 2D structures were converted into 3D models. Each ligand's geometry was subsequently optimized, and energy was minimized using a suitable force field (e.g., MMFF94) to obtain the most stable, low-energy conformation.
3. Molecular Docking Simulation:
-
Active Site Identification: The binding pocket (active site) of the LTA4H protein was identified based on the location of the co-crystallized ligand in the original PDB file.
-
Docking Execution: The prepared ligands were docked into the defined active site of the prepared LTA4H protein. The docking algorithm placed the ligands in the binding site in multiple possible conformations and orientations.
-
Scoring and Analysis: Each generated pose was evaluated using a scoring function (e.g., London dG) to calculate the binding affinity (S-score). The pose with the most favorable (i.e., lowest) score was selected as the most probable binding mode. The interactions between the ligand and the protein's amino acid residues were then analyzed to understand the molecular basis of the binding.
Caption: General workflow for in silico molecular docking analysis.
Conclusion
The comparative in silico analysis of ten novel imidazo[1,2-a]pyridine hybrids reveals their significant potential as inhibitors of human LTA4H. All tested compounds showed superior predicted binding affinities compared to the reference ligand, with compounds HB7, HB10, and HB6 being particularly promising candidates. The detailed interaction analysis provides a clear structural basis for their activity and offers valuable insights for the rational design of next-generation anti-inflammatory and anticancer agents based on the imidazo[1,2-a]pyridine scaffold. Further in vitro and in vivo validation is warranted to confirm these computational findings.
References
A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines, supported by experimental data from recent studies. We will delve into the methodologies of key experiments and visualize the cellular pathways influenced by these compounds.
Comparative Cytotoxicity Data
The cytotoxic potential of imidazo[1,2-a]pyridine derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of various imidazo[1,2-a]pyridine compounds against different cancer cell lines, including comparisons with established chemotherapeutic drugs where available.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9 | [1] |
| WM115 | Melanoma | 12.5 ± 1.3 | [1] | |
| HeLa | Cervical Cancer | 15.2 ± 1.1 | [1] | |
| Compound 5 | A375 | Melanoma | 30.1 ± 1.8 | [1] |
| WM115 | Melanoma | Not specified | ||
| HeLa | Cervical Cancer | 44.6 ± 3.5 | [1] | |
| Compound 7 | A375 | Melanoma | 20.4 ± 1.5 | [1] |
| WM115 | Melanoma | 28.9 ± 2.4 | [1] | |
| HeLa | Cervical Cancer | 35.8 ± 2.9 | [1] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [2] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [2] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [2] |
| HB9 | A549 | Lung Cancer | 50.56 | [3][4] |
| Cisplatin | A549 | Lung Cancer | 53.25 | [3][4] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [3][4] |
| Cisplatin | HepG2 | Liver Carcinoma | 54.81 | [3][4] |
| MIA | MDA-MB-231 | Breast Cancer | 30 | [5] |
| MIA + Curcumin | MDA-MB-231 | Breast Cancer | 20 | [5] |
| MIA | SKOV3 | Ovarian Cancer | 40 | [5] |
| MIA + Curcumin | SKOV3 | Ovarian Cancer | 30 | [5] |
| Dacarbazine | Melanoma | Melanoma | ~25 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of imidazo[1,2-a]pyridine compounds.
Cell Viability Assessment using MTT Assay
This widely used colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compound at the desired concentration for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add it dropwise to 4.5 mL of cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.[7][8][9][10]
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects through the modulation of various critical signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT/mTOR Pathway Inhibition
A key mechanism of action for several imidazo[1,2-a]pyridine compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][11][12] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, such as AKT and mTOR, these compounds can effectively halt cell cycle progression and induce apoptosis.[1]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine compounds.
Induction of p53-Mediated Apoptosis
Several imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through a p53-dependent mechanism.[1] Activation of the tumor suppressor protein p53 can lead to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspases.[5]
Caption: p53-mediated apoptotic pathway induced by imidazo[1,2-a]pyridine compounds.
Experimental Workflow for Cytotoxicity Evaluation
The overall process for evaluating the cytotoxic potential of imidazo[1,2-a]pyridine compounds involves a series of integrated experimental steps.
Caption: General experimental workflow for cytotoxicity evaluation.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis Against Existing Drugs
For Immediate Release
A comprehensive review of recent studies reveals that imidazo[1,2-a]pyridine derivatives are emerging as a promising class of therapeutic agents, demonstrating potent efficacy in preclinical and clinical studies against challenging diseases such as tuberculosis and cancer. This guide provides a detailed comparison of these novel compounds with existing standard-of-care drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Antituberculosis Activity: Telacebec (Q203) vs. Standard Regimens
A leading imidazo[1,2-a]pyridine derivative, Telacebec (Q203), has shown remarkable activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its novel mechanism of action, the inhibition of the cytochrome bc1 complex (QcrB), disrupts the electron transport chain, leading to ATP depletion and bacterial cell death.[1] This is a distinct mechanism from many existing tuberculosis drugs, offering a valuable new tool in the fight against resistant infections.
Comparative In Vitro Efficacy
Telacebec demonstrates potent bactericidal activity at very low concentrations. Its Minimum Inhibitory Concentration (MIC) is in the low nanomolar range, indicating high potency against both replicating and intracellular mycobacteria.[2][3][4][5]
| Compound | Target/Mechanism | MIC against Mtb H37Rv (in vitro) | Notes |
| Telacebec (Q203) | Cytochrome bc1 (QcrB) | MIC₅₀: 2.7 nM (broth); 0.28 nM (in macrophages) [3][4] | Active against MDR and XDR strains with MICs of 3.0-7.4 nM against INH, RIF, and FQ-resistant strains. [1][2] |
| Isoniazid (INH) | Mycolic Acid Synthesis | ~0.03-0.12 mg/L (~218-875 nM) | First-line agent; resistance is common. |
| Rifampicin (RIF) | RNA Polymerase | ~0.12-0.5 mg/L (~145-607 nM) | First-line agent; resistance is a key determinant of MDR-TB. |
| Bedaquiline | ATP Synthase | ~0.03-0.12 mg/L (~54-216 nM) | Newer drug for MDR-TB; also targets energy metabolism. |
| Pretomanid | Multiple (including mycolic acid synthesis) | ~0.015-0.25 mg/L (~50-830 nM) | Newer drug for XDR-TB and treatment-intolerant MDR-TB. |
Note: MIC values for existing drugs are typical ranges and can vary based on specific experimental conditions. Conversion from mg/L to nM is approximate and based on molecular weights.
Signaling Pathway and Experimental Workflow
The mechanism of action of Telacebec and the standard experimental workflow for determining antitubercular activity are illustrated below.
Experimental Protocol: Broth Microdilution Susceptibility Testing
The minimum inhibitory concentrations (MICs) for antitubercular agents are determined using the broth microdilution method, often following EUCAST or CLSI standards.[6][7][8]
-
Medium Preparation: Middlebrook 7H9 broth is prepared and supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).[6][7]
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv (ATCC 27294) is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU/mL in the test wells.[6][8]
-
Plate Preparation: The test compounds (e.g., Telacebec) and standard drugs are serially diluted in a 96-well U-bottom microtiter plate. Each plate includes a drug-free growth control.[6][7]
-
Incubation: The inoculated plates are sealed and incubated at 36°C ± 1°C.[6][9]
-
MIC Determination: Plates are read visually, often with the aid of an inverted mirror, after sufficient growth is observed in the growth control well (typically 7 to 14 days). The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[6][7]
Anticancer Activity: Imidazo[1,2-a]pyridines as PI3K/mTOR Inhibitors
Imidazo[1,2-a]pyridine derivatives have also been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various cancers.[10][11][12] Dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback mechanisms that can limit the efficacy of single-target inhibitors.
Comparative In Vitro Efficacy
One notable derivative, referred to as compound 15a in a study by Yu et al., has demonstrated potent dual inhibitory activity against PI3K and mTOR. While direct head-to-head comparisons in the same study are limited, we can contrast its potency with approved drugs targeting this pathway.
| Compound | Target(s) | IC₅₀ (Enzymatic Assay) | Notes |
| Compound 15a | PI3Kα / mTOR | PI3Kα: 0.20 nM / mTOR: 21 nM [11] | A potent, selective dual inhibitor with good oral bioavailability reported.[13] |
| Alpelisib | PI3Kα | ~5 nM | Approved PI3Kα-specific inhibitor. |
| Everolimus | mTORC1 | ~1-2 nM | Approved mTORC1 inhibitor (rapalog). |
| GSK1059615 | Pan-PI3K / mTOR | PI3Kα: 0.4 nM / mTOR: 12 nM[12] | An experimental pan-PI3K/mTOR dual inhibitor. |
Note: IC₅₀ values are from different studies and should be compared with caution due to potential variations in assay conditions. Compound 15a shows high potency, particularly against PI3Kα, comparable to or exceeding that of existing agents.[11]
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is central to cell growth and survival. The workflow for assessing the efficacy of inhibitors targeting this pathway is also depicted.
Experimental Protocol: PI3Kα Kinase Inhibition Assay
The in vitro enzymatic activity of PI3Kα and its inhibition by test compounds can be measured using various commercially available kits, such as luminescence-based assays that quantify ADP production.[14][15]
-
Compound Preparation: The imidazo[1,2-a]pyridine inhibitor and control drugs are serially diluted, typically in DMSO.
-
Assay Plate Setup: In a 384-well plate, the diluted inhibitor or vehicle (DMSO) is added to the appropriate wells.[14]
-
Enzyme and Substrate Addition: A mixture of purified recombinant PI3Kα enzyme (e.g., p110α/p85α) and a lipid substrate (e.g., PI(4,5)P2) in a suitable kinase buffer is added to each well.[14]
-
Reaction Initiation: The kinase reaction is started by the addition of ATP. The plate is then incubated at room temperature for approximately 60 minutes.[14][16]
-
Signal Detection: The reaction is stopped, and the amount of ADP produced is measured using a detection reagent, such as in the ADP-Glo™ Kinase Assay. This typically involves converting the ADP to ATP, which then generates a luminescent signal via luciferase.[14][15]
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a versatile and highly potent class of compounds with significant therapeutic potential. In the field of tuberculosis, Telacebec (Q203) offers a novel mechanism of action and potent activity against drug-resistant strains, making it a valuable candidate for new treatment regimens. In oncology, derivatives targeting the PI3K/mTOR pathway have demonstrated nanomolar potency, rivaling or exceeding that of existing approved and experimental drugs. Further clinical investigation is warranted to fully elucidate the therapeutic benefits and safety profiles of these promising agents.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. taskclinical.com [taskclinical.com]
- 4. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 12. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. promega.de [promega.de]
- 16. benchchem.com [benchchem.com]
Imidazo[1,2-a]pyridines: A Comparative Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives as therapeutic agents, with a focus on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to assist researchers in navigating the landscape of these promising compounds.
Data Presentation: Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines and inflammatory targets. These tables are intended to provide a snapshot of the structure-activity relationships (SAR) and the therapeutic potential of this chemical class.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Therapeutic Target | Reference |
| Compound 6 | A375 (Melanoma) | <12 | PI3K/Akt/mTOR | [1] |
| WM115 (Melanoma) | <12 | PI3K/Akt/mTOR | [1] | |
| HeLa (Cervical) | 9.7 - 44.6 | PI3K/Akt/mTOR | [1] | |
| 15a | HCT116 (Colon) | Not specified | PI3K/mTOR | [2] |
| HT-29 (Colon) | Not specified | PI3K/mTOR | [2] | |
| Compound 28e | MGC-803 (Gastric) | 0.038 | Nek2 | [3] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | Not specified | [4] |
| HepG2 (Hepatocellular) | 13 | Not specified | [4] | |
| MCF-7 (Breast) | 11 | Not specified | [4] | |
| A375 (Melanoma) | 11 | Not specified | [4] | |
| IP-5 | HCC1937 (Breast) | 45 | p53/p21, Caspase 7/8 | [5][6][7] |
| IP-6 | HCC1937 (Breast) | 47.7 | Not specified | [5][6][7] |
| IP-7 | HCC1937 (Breast) | 79.6 | Not specified | [5][6][7] |
| Compound 3f | K562 (Leukemia) | 42-57 | Not specified | [8] |
| MCF-7 (Breast) | 44-72 | Not specified | [8] | |
| SaOS2 (Osteosarcoma) | 52.5-71.5 | Not specified | [8] | |
| HB9 | A549 (Lung) | 50.56 | Not specified | [9] |
| HB10 | HepG2 (Hepatocellular) | 51.52 | Not specified | [9] |
Anti-inflammatory Activity of Imidazo[1,2-a]pyridine and Related Derivatives
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| Compound 24 | COX-2 | 13 | >13-fold vs COX-1 | [10] |
| Compound 3f | COX-1 | 21.8 | ~2-fold for COX-2 | [8] |
| COX-2 | 9.2 | [8] | ||
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | COX-2 | Not specified | Preferential for COX-2 | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of imidazo[1,2-a]pyridine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000-5,000 cells/well and incubate for 24-48 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.
-
Cell Treatment: Treat cells with the desired concentrations of the imidazo[1,2-a]pyridine compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Cell Cycle Analysis (PI Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[13]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflows
The therapeutic effects of imidazo[1,2-a]pyridines are often attributed to their modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival and is a common target of imidazo[1,2-a]pyridine derivatives.
Caption: The NF-κB signaling pathway plays a crucial role in inflammation, and its inhibition is a mechanism of action for some anti-inflammatory imidazo[1,2-a]pyridines.
Caption: A general experimental workflow for the validation of imidazo[1,2-a]pyridines as therapeutic agents.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Pharmacokinetic Profile of Imidazo[1,2-a]pyridine Analogues: A Comparative Guide
For researchers and drug development professionals, understanding the pharmacokinetic properties of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the pharmacokinetic profiles of various imidazo[1,2-a]pyridine analogues, a class of compounds showing promise in diverse therapeutic areas, including as anti-tubercular and anti-cancer agents.
This guide summarizes key pharmacokinetic data from preclinical studies, details the experimental methodologies employed, and visualizes a typical workflow for such an investigation.
Comparative Pharmacokinetic Data
The following table provides a summary of key pharmacokinetic parameters for several imidazo[1,2-a]pyridine analogues, allowing for a direct comparison of their in vivo behavior.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Compound 13 | Male Mice | 100 mg/kg PO | 7350 | 0.25 | 13800 | 1.8 | - | - | [1][2] |
| Compound 18 | Male Mice | 10 mg/kg PO | 465 | 0.25 | 1170 | 2.5 | - | - | [1][2] |
| Compound 11 | Male Rat | - | - | - | - | - | Poor | Moderate IV | [3] |
| Compound 27 | Male Rat | - | - | - | - | - | - | - | [3] |
| Compound 28 | Male Rat | - | - | - | - | - | - | - | [3] |
| Analogue 4 | Mouse | 3 mg/kg PO | - | - | 3850 | 13.2 | 31.1 | - | [4] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide (R=4-Br) | Rat | - | - | - | 288.22 | 1.5 | - | - | [4] |
| Analogues 11a, 11b, 12a, 12b | - | - | - | - | - | - | 51.4 - 80.5 | 2.23 - 5.77 | [4] |
Experimental Protocols
The data presented in this guide are derived from rigorous preclinical pharmacokinetic studies. Below are detailed methodologies for the key experiments cited.
In Vivo Pharmacokinetic Studies in Mice and Rats
Objective: To determine the pharmacokinetic profile of imidazo[1,2-a]pyridine analogues following oral (PO) and intravenous (IV) administration.
Animals: Male mice or rats are used for these studies.[1][2][3] The animals are typically fasted overnight before dosing.
Dosing:
-
Oral (PO) Administration: The compounds are formulated as a suspension, often in a vehicle like 0.5% carboxymethylcellulose, and administered by oral gavage.[1][2]
-
Intravenous (IV) Administration: The compounds are dissolved in a suitable vehicle, such as a mixture of solutol, ethanol, and water, and administered via the tail vein.[1]
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is typically drawn from the retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
Bioanalytical Method:
-
Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This involves protein precipitation to extract the drug from the plasma, followed by chromatographic separation and mass spectrometric detection.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance, and oral bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis software.
P-glycoprotein (Pgp) Efflux Assay
Objective: To assess whether an imidazo[1,2-a]pyridine analogue is a substrate of the P-glycoprotein (Pgp) efflux transporter.
Cell Line: A cell line that overexpresses Pgp, such as the MDR1-MDCK cell line, is used.
Method:
-
The compound is added to the apical (donor) side of a polarized monolayer of the cells grown on a permeable support.
-
The amount of compound that permeates to the basolateral (receiver) side is measured over time.
-
The experiment is repeated in the presence of a known Pgp inhibitor.
-
An increase in the apical-to-basolateral permeability in the presence of the inhibitor indicates that the compound is a Pgp substrate. An efflux ratio is often calculated to quantify this effect.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of imidazo[1,2-a]pyridine analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Imidazo[1,2-a]pyridine-8-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl Imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 133427-07-3). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. This compound is an irritant and may be harmful if ingested or inhaled.[1]
Personal Protective Equipment (PPE):
A comprehensive range of PPE should be worn at all times when handling this chemical to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact and absorption. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If airborne dust is a concern, a respirator may be required. | Minimizes inhalation of dust or vapors. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
For Solid Spills:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as detailed above.
-
Contain the Spill: Carefully scoop up the solid material.[1] Care should be taken to avoid creating dust.[3]
-
Collect the Waste: Place the spilled material into a clearly labeled, sealable container for hazardous waste.[1][3]
-
Decontaminate the Area: Wipe the spill area with a wet paper towel or absorbent pad.[3] Dispose of the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[4]
-
Segregate solid waste from liquid waste.
-
Avoid mixing with incompatible materials. While specific incompatibilities for this compound are not detailed, as a general rule, keep it separate from strong oxidizing agents, acids, and bases.[6]
-
-
Waste Collection and Labeling:
-
Collect waste in a designated, compatible, and sealable container.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (133427-07-3), and the approximate quantity.
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Provide them with the complete details of the waste, including the chemical name, CAS number, and quantity.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[4][8]
-
Once properly decontaminated, the container labels should be defaced or removed before disposal as non-hazardous waste.[8]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. vumc.org [vumc.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
